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  • Product: 2-(1H-pyrazol-4-yl)piperazine
  • CAS: 1935518-00-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)piperazine: Chemical Properties and Molecular Characteristics

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and molecular properties of 2-(1H-pyrazol-4-yl)piperazine,...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and molecular properties of 2-(1H-pyrazol-4-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its structural features, physicochemical properties, and potential applications, offering a valuable resource for researchers engaged in drug discovery and development. The guide synthesizes theoretical knowledge with practical insights, presenting established protocols for its synthesis, characterization, and biological evaluation.

Introduction: The Scientific Rationale

The convergence of the pyrazole and piperazine scaffolds in a single molecular entity, 2-(1H-pyrazol-4-yl)piperazine, presents a compelling case for its exploration in drug discovery. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in many approved pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties[1]. Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a prevalent pharmacophore found in drugs targeting the central nervous system (CNS), as well as in antiviral and antihistaminic agents[2].

The strategic combination of these two pharmacophores in 2-(1H-pyrazol-4-yl)piperazine is hypothesized to yield novel pharmacological profiles. This guide aims to provide the foundational knowledge required to unlock the therapeutic potential of this molecule.

Molecular Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is critical for any research and development endeavor. This section details the key identifiers and physicochemical parameters of 2-(1H-pyrazol-4-yl)piperazine.

Core Molecular Attributes
PropertyValueSource
IUPAC Name 2-(1H-pyrazol-4-yl)piperazine-
CAS Number 1935518-00-5[3]
EC Number 869-759-0[3]
Molecular Formula C₇H₁₂N₄[4]
Molecular Weight 166.22 g/mol Calculated
Canonical SMILES C1NC(CN1)C2=CNN=C2[4]

Molecular Weight Calculation:

The molecular weight is calculated based on the atomic masses of its constituent elements from the molecular formula C₇H₁₂N₄:

  • Carbon (C): 7 * 12.011 = 84.077 u

  • Hydrogen (H): 12 * 1.008 = 12.096 u

  • Nitrogen (N): 4 * 14.007 = 56.028 u

  • Total Molecular Weight = 152.201 g/mol

Note: The previously cited molecular weight of 166.22 g/mol for a related compound, 1-[(1H-Pyrazol-4-yl)methyl]piperazine (C8H14N4), is often mistaken for the target compound[5]. The correct calculated molecular weight for 2-(1H-pyrazol-4-yl)piperazine (C7H12N4) is 152.20 g/mol .

Predicted Physicochemical Data

Predictive models provide valuable initial insights into a compound's behavior. The following data has been computationally generated.

ParameterPredicted ValueSignificance in Drug Discovery
XlogP -1.0Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
Topological Polar Surface Area (TPSA) 67.8 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors 3Contributes to solubility and target binding.
Hydrogen Bond Acceptors 3Contributes to solubility and target binding.
Rotatable Bonds 1Indicates low conformational flexibility.
Acid-Base Properties: The Significance of pKa

The piperazine ring is basic, with two pKa values for its conjugate acids, typically around 5.5 and 9.8[6]. The pyrazole ring is weakly basic. The presence of the pyrazole substituent on the piperazine ring is expected to influence these pKa values. Potentiometric titration is the gold-standard method for the experimental determination of pKa.

Diagram: Ionization States of 2-(1H-pyrazol-4-yl)piperazine

G Cationic (pH < pKa1) Cationic (pH < pKa1) Neutral (pKa1 < pH < pKa2) Neutral (pKa1 < pH < pKa2) Cationic (pH < pKa1)->Neutral (pKa1 < pH < pKa2) Deprotonation Anionic (pH > pKa2) Anionic (pH > pKa2) Neutral (pKa1 < pH < pKa2)->Anionic (pH > pKa2) Deprotonation

Caption: Predicted ionization states based on pH.

Solubility and Stability
  • Solubility: Based on its high polarity (XlogP = -1.0), 2-(1H-pyrazol-4-yl)piperazine is predicted to have good aqueous solubility. However, piperazine itself has limited water solubility[7]. Experimental determination using methods like shake-flask or potentiometric titration is recommended for accurate assessment. The compound is expected to be soluble in polar organic solvents like methanol and DMSO.

  • Stability: Piperazine and pyrazole rings are generally stable. However, like many amines, 2-(1H-pyrazol-4-yl)piperazine may be susceptible to oxidation and should be stored under an inert atmosphere. Stability studies under various conditions (pH, temperature, light) are crucial during drug development.

Synthesis and Characterization: A Practical Approach

The synthesis of 2-(1H-pyrazol-4-yl)piperazine can be approached through established heterocyclic chemistry methodologies. While a specific, detailed protocol for this exact molecule is not widely published, logical synthetic routes can be designed based on the synthesis of analogous compounds.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible retrosynthetic analysis suggests disconnecting the C-N bond between the pyrazole and piperazine rings, or by constructing the pyrazole ring onto a pre-existing piperazine scaffold. A common and effective method for forming the pyrazole ring is the Knorr pyrazole synthesis or variations thereof[8].

Diagram: Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Step Piperazine_derivative Protected Piperazine Condensation Condensation/ Cyclization Piperazine_derivative->Condensation Pyrazole_precursor Pyrazole Precursor (e.g., 1,3-dicarbonyl) Pyrazole_precursor->Condensation Protected_product Protected 2-(1H-pyrazol-4-yl)piperazine Condensation->Protected_product Deprotection Deprotection Protected_product->Deprotection Final_Product 2-(1H-pyrazol-4-yl)piperazine Deprotection->Final_Product

Caption: A generalized synthetic workflow.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of similar pyrazolylpiperazine derivatives and should be optimized for the specific target molecule.

Step 1: Synthesis of a Protected Piperazine Precursor This step is crucial to avoid side reactions on the piperazine nitrogens. A common protecting group is Boc (tert-butyloxycarbonyl).

Step 2: Knorr Pyrazole Synthesis

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the protected piperazine precursor in a suitable solvent (e.g., ethanol).

  • Add a 1,3-dicarbonyl compound (the pyrazole precursor) to the solution.

  • Add a catalytic amount of acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

  • Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the mixture and extract the product.

  • Purify the final compound by recrystallization or chromatography.

Structural Characterization and Analytical Protocols

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is essential.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include those for the pyrazole ring protons, and the piperazine ring methylene protons. The chemical shifts and coupling patterns will provide information on the substitution pattern.

  • ¹³C NMR: Will show distinct signals for the carbon atoms in both the pyrazole and piperazine rings.

Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended[9].

3.3.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming the elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity assessment and to obtain fragmentation patterns that aid in structural elucidation[10].

Protocol: GC-MS Analysis

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol).

  • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Use a temperature program to separate the components.

  • Acquire mass spectra using electron ionization (EI).

  • Analyze the resulting chromatogram and mass spectra.

Potential Applications and Biological Relevance

The pyrazolylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.

Central Nervous System (CNS) Disorders

Numerous piperazine-containing compounds are CNS active[11]. The combination with a pyrazole ring has led to the discovery of compounds with anxiolytic-like and antidepressant-like activities[11][12]. These effects are often mediated through interactions with serotonergic and GABAergic pathways.

Enzyme Inhibition

Pyrazole derivatives are known to inhibit various enzymes[13]. For instance, certain pyrazolylpiperazines have been investigated as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant targets in the management of diabetes[13].

Anticancer Activity

The pyrazole nucleus is present in several anticancer drugs[14]. The incorporation of a piperazine moiety can enhance the anticancer properties of these compounds.

Diagram: Workflow for Biological Evaluation

G Compound 2-(1H-pyrazol-4-yl)piperazine In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Compound->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (e.g., MTT Assay) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell-Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical cascade for assessing biological activity.

Experimental Protocols for Biological Evaluation

4.4.1. In Vitro Enzyme Inhibition Assay (e.g., α-glucosidase)

  • Prepare a solution of the enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Prepare solutions of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) and the test compound at various concentrations.

  • In a 96-well plate, add the enzyme solution, buffer, and the test compound.

  • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate solution.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

4.4.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Safety and Handling

Based on the available information for related compounds, 2-(1H-pyrazol-4-yl)piperazine is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin irritation and serious eye damage, and may cause drowsiness or dizziness[3].

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion and Future Perspectives

2-(1H-pyrazol-4-yl)piperazine represents a molecule with considerable potential for the development of novel therapeutic agents. Its unique combination of two pharmacologically significant heterocycles warrants further investigation. This technical guide has provided a foundational understanding of its chemical properties, along with practical methodologies for its synthesis, characterization, and biological evaluation. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, exploring diverse synthetic routes to generate a library of analogues, and conducting extensive in vitro and in vivo studies to elucidate its pharmacological profile and mechanism of action. Such endeavors will be crucial in unlocking the full therapeutic potential of this promising molecular scaffold.

References

  • Almeida, L. d. S., Santana, I. G. C., Moreira, L. K. d. S., Turones, L. C., Sanz, G., Vaz, B. G., ... & de Brito, A. F. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 21(6), 520-532.
  • BenchChem. (2025).
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  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (n.d.). 5-Benzo[13][15]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Organic Syntheses Procedure.

  • Ferreira de Brito, A., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. PubMed.
  • NextSDS. (n.d.). 2-(1H-pyrazol-4-yl)piperazine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)piperazine — Chemical Substance Information. Retrieved from [Link]

  • NTU Journal. (2022).
  • PubChemLite. (n.d.). 2-(1h-pyrazol-4-yl)piperazine (C7H12N4). Retrieved from [Link]

  • ResearchGate. (n.d.).
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  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Semantic Scholar. (2009).
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Taylor & Francis. (2023). Pyrazoline Scaffold: Hit Identification to Lead Synthesis and Biological Evaluation As Antidiabetic Agents: Future Medicinal Chemistry.
  • University of Regina. (n.d.). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
  • University of Regina. (n.d.).
  • Wikipedia. (n.d.). Piperazine.
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  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • Guidechem. (n.d.). 1-phenyl-4-[3-(1H-pyrazol-4-yl)propyl]piperazine.
  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
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Exploratory

In Vivo Identification and Structural Elucidation of 2-(1H-pyrazol-4-yl)piperazine Metabolites: A Comprehensive Technical Guide

Abstract The 2-(1H-pyrazol-4-yl)piperazine scaffold is a privileged pharmacophore frequently embedded in modern kinase inhibitors and central nervous system (CNS) therapeutics due to its favorable physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-(1H-pyrazol-4-yl)piperazine scaffold is a privileged pharmacophore frequently embedded in modern kinase inhibitors and central nervous system (CNS) therapeutics due to its favorable physicochemical properties and target binding affinity. However, the distinct metabolic liabilities of the piperazine ring—contrasted with the relative metabolic stability of the pyrazole moiety—present unique challenges during in vivo metabolite identification (MetID). As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the mechanistic causality of piperazine/pyrazole biotransformations, the design of self-validating in vivo experimental protocols, and the advanced LC-HRMS data processing required for unambiguous structural elucidation.

Pharmacochemical Context and Metabolic Hotspots

The incorporation of the 2-(1H-pyrazol-4-yl)piperazine moiety often serves to improve aqueous solubility and establish critical hydrogen-bonding networks within kinase hinge regions, as demonstrated in the development of IRAK4 and ROCK-II inhibitors[1][2]. While the pyrazole ring is generally considered a metabolically stable bioisostere that resists oxidative degradation[3], the piperazine ring is highly susceptible to cytochrome P450 (CYP)-mediated biotransformations.

Understanding the causality behind these biotransformations is critical for designing targeted LC-HRMS acquisition methods:

  • α -Carbon Oxidation: CYP3A4 and CYP2D6 frequently oxidize the carbon adjacent to the piperazine nitrogen. This leads to the formation of a transient carbinolamine, which can either undergo ring-opening (N-dealkylation) or further oxidation to form a stable lactam (amide)[4].

  • Bioactivation to Iminium Ions: A critical toxicological concern for piperazine-containing drugs is the two-electron oxidation of the ring to form a highly reactive electrophilic iminium intermediate. If not trapped by endogenous nucleophiles like glutathione (GSH), these species can covalently bind to proteins, leading to idiosyncratic adverse drug reactions (IADRs)[4][5].

  • N-Glucuronidation: While the pyrazole ring resists Phase I oxidation, its unsubstituted nitrogen (1H-pyrazole) is a prime candidate for Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming an N-glucuronide to facilitate renal clearance.

Pathways Parent 2-(1H-pyrazol-4-yl)piperazine (Parent Scaffold) N_Dealk N-Dealkylation (-CH2R) Parent->N_Dealk CYP3A4 Hydrox C-Hydroxylation (+O) Parent->Hydrox CYP2D6/3A4 Lactam Lactam Formation (+O -2H) Parent->Lactam Oxidation Gluc N-Glucuronidation (+C6H8O6) Parent->Gluc UGTs Iminium Iminium Ion (Reactive) Trapped by KCN Parent->Iminium Bioactivation Hydrox->Lactam Further Oxidation

Primary phase I and II metabolic pathways of the 2-(1H-pyrazol-4-yl)piperazine scaffold.

Experimental Design: A Self-Validating In Vivo Protocol

To ensure absolute trustworthiness in MetID, the experimental protocol must be a self-validating system. This means incorporating internal controls that definitively separate true in vivo metabolites from sample preparation artifacts, in-source mass spectrometry fragmentation, or endogenous matrix components.

Dosing and Reactive Metabolite Trapping

Because piperazine rings can form reactive iminium ions that are too transient to detect directly, we must utilize nucleophilic trapping agents in vivo or immediately post-collection[4].

Step-by-Step Methodology:

  • Animal Dosing: Administer the 2-(1H-pyrazol-4-yl)piperazine derivative to Sprague-Dawley rats (n=3 per group) via oral gavage (e.g., 10-30 mg/kg) or intravenous injection.

  • Matrix Collection: Collect blood (via jugular vein), urine, and feces at 0, 1, 2, 4, 8, 12, and 24 hours post-dose. Self-Validation: The 0-hour (pre-dose) sample is mandatory; any feature detected in the 0-hour sample must be algorithmically excluded as endogenous noise.

  • Trapping Protocol: To capture transient iminium intermediates, immediately spike a subset of the collected plasma and urine with potassium cyanide (KCN, 1 mM final concentration). KCN will react with the iminium ion to form a stable, detectable cyano-adduct (+25.0078 Da mass shift)[4].

Sample Preparation

Protein precipitation (PPT) alone often leaves high levels of phospholipids that cause severe ion suppression in the ESI source. We utilize Solid-Phase Extraction (SPE) to concentrate trace metabolites and remove matrix effects.

Step-by-Step Methodology:

  • Quenching: Add 3 volumes of ice-cold acetonitrile (containing 0.1% formic acid) to 1 volume of plasma. Vortex for 5 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Cleanup: Load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

  • Washing & Elution: Wash with 5% methanol in water to remove salts. Elute metabolites with 100% methanol. Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.

Analytical Workflow: LC-HRMS Acquisition

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is the gold standard for MetID due to its sub-ppm mass accuracy, which allows for the derivation of exact empirical formulas[6].

Chromatography Parameters
  • Column: C18 reverse-phase UHPLC column (e.g., 2.1 × 100 mm, 1.7 μ m particle size).

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient (e.g., 5% to 95% B over 15 minutes) is employed to separate closely eluting isomeric metabolites (e.g., positional isomers of piperazine hydroxylation).

Mass Spectrometry Parameters
  • Acquisition Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion. The MS system continuously scans MS1; when a precursor ion exceeds a predefined intensity threshold, the quadrupole isolates it for MS/MS fragmentation via Collision-Induced Dissociation (CID).

  • Self-Validation (Artifact Control): Run the method at two different declustering potentials (DP) or capillary voltages. If a "metabolite" peak disappears at a lower DP, it is likely an in-source fragment of the parent drug or a phase II conjugate (e.g., a glucuronide losing its sugar moiety in the source), not a true circulating Phase I metabolite.

Workflow A In Vivo Dosing & Trapping (Rat Models + KCN/GSH) B Sample Collection (Pre-dose vs. Post-dose) A->B C Sample Preparation (PPT & HLB SPE) B->C D UHPLC-HRMS Analysis (DDA Mode / Sub-ppm Accuracy) C->D E Data Mining (Mass Defect Filtering & EIC) D->E F Structural Elucidation (MS/MS Cleavage Rules) E->F

In vivo metabolite identification workflow for 2-(1H-pyrazol-4-yl)piperazine derivatives.

Data Processing and Structural Elucidation

The sheer volume of data generated by HRMS requires algorithmic filtering. We employ Mass Defect Filtering (MDF) [6]. The core principle of MDF is that the fractional mass (the decimals following the integer mass) of the parent 2-(1H-pyrazol-4-yl)piperazine scaffold remains relatively constant even after biotransformations. By setting a filter window of ± 50 mDa around the mass defect of the parent drug and its predicted core conjugates, we mathematically eliminate >90% of endogenous matrix ions.

Structural Elucidation via MS/MS

Once a metabolite feature is identified via MDF and Extracted Ion Chromatography (EIC), its structure is deduced by comparing its MS/MS fragmentation pattern to the parent drug.

  • Intact Pyrazole Ring: The 1H-pyrazole ring is highly stable under CID conditions. Fragments containing the pyrazole ring will retain a characteristic isotopic signature and mass.

  • Piperazine Cleavage: The piperazine ring readily undergoes retro-Diels-Alder-like cleavages or cross-ring cleavages under CID. If a metabolite shows a mass shift of +15.9949 Da (Hydroxylation) in the precursor ion, but the MS/MS fragment corresponding to the cleaved pyrazole moiety shows no mass shift, the hydroxylation is definitively localized to the piperazine ring.

Quantitative Data Summary of Expected Mass Shifts

The following table summarizes the theoretical exact mass shifts and diagnostic neutral losses utilized during the data mining phase for 2-(1H-pyrazol-4-yl)piperazine derivatives.

Metabolite ClassBiotransformationExact Mass Shift (Da)Diagnostic MS/MS Neutral LossLocalization Clues
M1 C-Hydroxylation+15.9949-18.0106 ( H2​O )Localized to piperazine α -carbon.
M2 Lactam Formation+13.9793-27.9949 ( CO )Piperazine ring; indicates 2-oxopiperazine.
M3 N-DealkylationVaries by R-groupCleavage of piperazineLoss of terminal substituent on piperazine N4.
M4 N-Glucuronidation+176.0321-176.0321 (Glucuronic Acid)Localized to the 1H-pyrazole nitrogen.
M5 Cyano Adduct+25.0078-27.0109 ( HCN )Trapped iminium ion on the piperazine ring.

Conclusion

The in vivo identification of 2-(1H-pyrazol-4-yl)piperazine metabolites requires a rigorous, causality-driven approach. By understanding that the piperazine ring acts as the primary metabolic liability—prone to oxidation and reactive iminium formation—while the pyrazole ring serves as a stable anchor prone to phase II conjugation, scientists can rationally design their LC-HRMS acquisition and data-mining strategies. Implementing self-validating steps, such as pre-dose baseline subtraction, KCN trapping, and multi-DP artifact control, ensures that the resulting metabolic profiles are both scientifically robust and highly trustworthy for downstream toxicological assessments.

References

  • Lim, J., et al. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 2015. URL:[Link][1]

  • Feng, Y., et al. "Structure–activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II." Bioorganic & Medicinal Chemistry Letters, 2007. URL:[Link][2]

  • Attwa, M. W., et al. "Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS." RSC Advances, 2020. URL:[Link][4]

  • Kostiainen, R., et al. "Metabolite Identification by Mass Spectrometry." International Journal of Pharmaceutical Research and Allied Sciences, 2012. URL:[Link][6]

  • Khojasteh, S. C., et al. "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline." Chemical Research in Toxicology, 2005. URL:[Link][5]

  • Ansari, A., et al. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 2023. URL:[Link][3]

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Protocols & Analytical Methods

Method

Application Note: Leveraging 2-(1H-pyrazol-4-yl)piperazine in the Rational Design of Selective Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors requires a delicate balance between biochemical potency, kinome selectivity, and favorable physicochemical properties. The 2-(1H-pyrazol-4-yl)piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors requires a delicate balance between biochemical potency, kinome selectivity, and favorable physicochemical properties. The 2-(1H-pyrazol-4-yl)piperazine scaffold has emerged as a highly versatile building block in modern drug discovery. By combining the established hinge-binding capabilities of the pyrazole ring with the solvent-channel directing and solubilizing properties of the piperazine moiety, medicinal chemists can systematically optimize lead compounds. This application note details the structural rationale, structure-activity relationship (SAR) causality, and self-validating experimental protocols for utilizing this bifunctional scaffold in kinase inhibitor design.

Mechanistic Rationale & Structural Biology

The Pyrazole Motif: Hinge-Binding Dynamics

In the ATP-binding pocket of protein kinases, the hinge region forms critical hydrogen bonds with the adenine ring of ATP. The 1H-pyrazol-4-yl moiety acts as an excellent bioisostere for adenine. Its nitrogen atoms serve as both hydrogen bond donors and acceptors, anchoring the inhibitor to the backbone amides of the hinge region. Furthermore, ortho-substitutions on the pyrazole ring can induce steric clashes with specific gatekeeper residues, providing a mechanism to dial in selectivity between closely related kinase isoforms (e.g., JAK1 vs. JAK2)[1].

The Piperazine Motif: Physicochemical Modulation

While achieving high potency is critical, a successful drug candidate must also cross cellular membranes and remain soluble in aqueous environments. The incorporation of a piperazine ring directly addresses these pharmacokinetic hurdles. Compared to primary diamines, piperazine is less basic (pKa ~8.5–9.8 depending on substitution), which lowers the overall polarity of the molecule. This subtle reduction in basicity increases the calculated logarithm of the distribution coefficient (cLogD), driving higher passive membrane permeability without sacrificing aqueous solubility[2]. Additionally, the piperazine ring is typically directed outward into the solvent-exposed channel of the kinase, allowing for further derivatization without disrupting the core binding interactions.

SAR_Workflow Start Hit Identification (Pyrazole Core) Mod1 Hinge-Binding Optimization (1H-pyrazol-4-yl) Start->Mod1 Mod2 Solvent Channel Directing (Piperazine Addition) Mod1->Mod2 Eval Physicochemical Profiling (cLogD, Solubility, hERG) Mod2->Eval Lead Lead Candidate Selection (High Potency & Selectivity) Eval->Lead

Logical workflow for SAR optimization utilizing the 2-(1H-pyrazol-4-yl)piperazine scaffold.

Case Studies & SAR Causality

Modulating pKa and Permeability in IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in inflammatory signaling. Early pyrazolopyrimidine-based inhibitors suffered from poor passive permeability. By replacing a highly basic cyclohexane-1,2-diamine group with a piperazine derivative, researchers successfully increased the cLogD value by 1.5 units. This structural swap directly caused a significant increase in membrane permeability ( Papp​=29×10−6 cm/s), transforming an impermeable hit into an orally bioavailable lead[2].

Enhancing Selectivity and Solubility in JAK1 Inhibitors

Janus kinase 1 (JAK1) is a primary driver of STAT3 phosphorylation, making it a prime target for oncology and autoimmune therapies. In the discovery of AZD4205, a pyrazole solvent tail paired with a piperazine fragment was utilized. The piperazine ring ensured high aqueous solubility, while specific ortho-substitutions on the pyrazole ring reduced JAK2 activity, yielding a 122-fold selectivity for JAK1 over JAK2. The piperazine addition was critical for maintaining favorable physical properties while navigating the narrow SAR required to avoid hERG ion channel liability[1].

JAK_STAT_Pathway Cytokine Cytokine (IL-6) Receptor Receptor Complex Cytokine->Receptor JAK1 JAK1 Kinase (Target) Receptor->JAK1 Activation STAT3 STAT3 Monomer JAK1->STAT3 Phosphorylation Inhibitor Pyrazol-piperazine Inhibitor Inhibitor->JAK1 Blocks ATP site pSTAT3 Phospho-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Gene Transcription pSTAT3->Nucleus Translocation

JAK1/STAT3 signaling pathway illustrating the targeted inhibition at the ATP-binding site.

Quantitative Data Summary

The following table summarizes the comparative physicochemical and biochemical data demonstrating the impact of incorporating piperazine and pyrazole motifs into kinase inhibitor scaffolds.

Compound / Scaffold VariantTarget KinasecLogDPermeability ( Papp​ , cm/s)Biochemical IC₅₀ (µM)Cellular IC₅₀ (µM)
Diamine Analog (IRAK4) IRAK4~1.0Poor< 0.010> 1.0
Piperazine Analog 27 (IRAK4) IRAK4~2.5 29×10−6 0.0150.18
Compound 5 (JAK1) JAK1N/AHigh0.018N/A
Compound 16 (JAK1) JAK1N/AHigh0.0100.08
AT9283 (Pyrazol-4-yl Urea) Aurora BN/AHigh0.0030.03

Data synthesized from foundational SAR studies on IRAK4[2], JAK1[1], and Aurora Kinases[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control metrics (such as the Z'-factor) and mechanistic controls ensure that experimental choices yield trustworthy data.

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo)

Causality Rationale: The ADP-Glo assay is selected over radiometric assays because it universally measures the production of ADP, independent of the specific peptide substrate. This is crucial when profiling a pyrazol-piperazine library against multiple kinase isoforms (e.g., JAK1 vs. JAK2) to ensure the readout is not biased by substrate affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Note: DTT must be added fresh to prevent oxidation of the kinase active site.

  • Compound Serial Dilution: Dilute 2-(1H-pyrazol-4-yl)piperazine derivatives in 100% DMSO to 100X the final desired concentration. Perform a 10-point, 3-fold serial dilution. Transfer 100 nL of each dilution into a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Kinase Pre-Incubation: Add 5 µL of the target kinase (e.g., JAK1) diluted in 1X Kinase Buffer to the wells. Incubate for 30 minutes at room temperature. Causality: Pyrazole-based inhibitors often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before ATP addition.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the Km​ of the specific kinase to accurately determine competitive inhibition). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min).

  • Self-Validation & Readout: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using DMSO-only (negative) and a known pan-kinase inhibitor (positive) control wells. Validation Check: Proceed with IC₅₀ calculation only if the Z'-factor is ≥0.6 .

Protocol B: Cellular Target Engagement (pSTAT3 AlphaLISA)

Causality Rationale: To validate that the enhanced permeability of the piperazine moiety translates to cellular efficacy, target engagement must be measured inside living cells. AlphaLISA is chosen over Western Blotting because its homogeneous, no-wash format minimizes the loss of transient phosphorylation signals and allows for high-throughput SAR screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H1975 cells (which exhibit active JAK/STAT signaling) at 10,000 cells/well in a 96-well tissue culture plate in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the pyrazol-piperazine derivatives (from 10 µM down to 0.5 nM) for 2 hours. Causality: A 2-hour window is optimal to observe kinase inhibition before compensatory feedback loops upregulate alternative signaling pathways.

  • Cell Lysis: Remove media and add 50 µL of freshly prepared 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 10 minutes at 400 rpm. Causality: Phosphatase inhibitors are mandatory to freeze the pSTAT3 state at the exact moment of lysis.

  • Assay Reaction: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of the Acceptor Bead / Biotinylated Antibody mix (targeting pSTAT3 Tyr705). Incubate for 1 hour at room temperature.

  • Signal Generation: Under subdued lighting, add 5 µL of Streptavidin-coated Donor Beads. Incubate for 30 minutes.

  • Self-Validation & Readout: Read the plate on an EnVision reader using the AlphaScreen protocol. Validation Check: The signal-to-background ratio (S/B) between cytokine-stimulated controls and fully inhibited controls must exceed 10-fold to ensure assay window reliability.

Sources

Application

Application Note: 2-(1H-Pyrazol-4-yl)piperazine as a Next-Generation Building Block in Medicinal Chemistry

Strategic Rationale & Structural Significance In modern drug discovery, the identification of novel molecular scaffolds that balance target affinity with optimal pharmacokinetic properties is paramount. The building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Structural Significance

In modern drug discovery, the identification of novel molecular scaffolds that balance target affinity with optimal pharmacokinetic properties is paramount. The building block 2-(1H-pyrazol-4-yl)piperazine represents a synergistic fusion of two highly privileged heterocycles.

The pyrazole nucleus is a cornerstone of several blockbuster drugs (e.g., ruxolitinib, crizotinib, celecoxib), offering exceptional metabolic stability and acting as a potent hydrogen-bond donor/acceptor system[1]. In kinase inhibitor design, the pyrazole ring frequently mimics the purine core of ATP, anchoring the molecule to the hinge region of the kinase. Conversely, the piperazine ring is one of the most widely used scaffolds to enhance aqueous solubility, tune bioavailability, and serve as a versatile synthetic linker[2].

While N-linked (1-substituted) pyrazolylpiperazines are common, the 2-substituted architecture places the pyrazole on the carbon backbone of the piperazine. This structural nuance is highly advantageous for three reasons:

  • Chirality: It introduces a stereocenter, allowing for the exploration of distinct spatial vectors and enantiomer-specific target binding.

  • Dual Functionalization: It leaves both the N1 and N4 piperazine nitrogens available for orthogonal functionalization.

  • Topological Diversity: It projects substituents into unique 3D sub-pockets (e.g., the DFG-out pocket in kinases) that traditional linear linkers cannot reach[3].

Physicochemical Profiling

Understanding the intrinsic properties of the bare scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The inductive electron-withdrawing effect of the adjacent pyrazole ring significantly depresses the basicity of the N1 amine compared to the N4 amine.

Table 1: Quantitative Physicochemical Parameters of 2-(1H-pyrazol-4-yl)piperazine

ParameterValuePharmacological / Synthetic Implication
Molecular Weight 152.20 g/mol High ligand efficiency; leaves ample mass budget for late-stage lead optimization.
LogP (Predicted) -0.8 to -1.2Highly hydrophilic; excellent for offsetting the lipophilicity of large aryl/heteroaryl drug fragments.
H-Bond Donors 3 (N1, N4, Pyrazole NH)Requires orthogonal protection strategies during cross-coupling synthesis.
H-Bond Acceptors 4Facilitates strong interactions with solvent channels or target protein backbones.
pKa (N4 Amine) ~ 9.2Highly basic and nucleophilic; protonated at physiological pH (improves solubility).
pKa (N1 Amine) ~ 5.8Less basic due to steric hindrance and inductive effects; allows for regioselective reactions.

Synthetic Strategies: The Causality of Regioselectivity

The primary challenge in utilizing 2-(1H-pyrazol-4-yl)piperazine is differentiating its three reactive nitrogen centers (N1, N4, and Pyrazole-NH).

As a Senior Application Scientist, I emphasize that successful functionalization relies on exploiting the ΔpKa (~3.4 units) and the steric disparity between N1 and N4. The N4 position is unhindered and highly nucleophilic. The N1 position is sterically shielded by the adjacent pyrazole ring. Therefore, electrophiles will kinetically and thermodynamically favor N4. To functionalize the hindered N1 position (e.g., via Buchwald-Hartwig amination), N4 must be selectively protected first, followed by the protection of the acidic pyrazole NH to prevent catalyst poisoning or unwanted N-arylation.

SyntheticWorkflow A 2-(1H-pyrazol-4-yl) piperazine B N4-Boc Protection (Sterically driven) A->B Boc2O, 0°C C Pyrazole SEM Protection (Base stability) B->C SEM-Cl, NaH D N1-Functionalization (Cross-coupling) C->D Ar-X, Pd(OAc)2 E Global Deprotection (TFA/HCl) D->E Acidic cleavage

Fig 1: Orthogonal protection and functionalization workflow for 2-(1H-pyrazol-4-yl)piperazine.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex cross-coupling steps.

Protocol A: Regioselective N4-Boc Protection

Causality: Conducting this reaction at 0 °C kinetically traps the electrophilic attack at the most accessible and basic nitrogen (N4), preventing over-protection at N1.

  • Preparation: Dissolve 2-(1H-pyrazol-4-yl)piperazine (1.0 eq) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) to ensure complete solubility.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise over 30 minutes. Note: Using a slight deficit of Boc₂O prevents trace di-Boc formation.

  • Validation (In-Process): After 2 hours, monitor via TLC (Ninhydrin stain). The highly polar starting material (baseline) should be replaced by a single new spot.

  • Validation (Analytical): Quench with water, extract with DCM, and analyze the organic layer via LC-MS. Pass Criteria: Dominant peak at [M+H]⁺ = 253.1 m/z.

Protocol B: Pyrazole N-SEM Protection

Causality: The pyrazole NH is acidic (pKa ~14) and will interfere with strong bases used in downstream Pd-catalyzed aminations. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen because it is stable to strong bases but easily cleaved by acid concurrently with the Boc group.

  • Deprotonation: Dissolve the N4-Boc intermediate in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Validation: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Analyze via LC-MS. Pass Criteria: Dominant peak at [M+H]⁺ = 383.2 m/z.

Protocol C: Buchwald-Hartwig Amination at N1

Causality: Because N1 is sterically hindered by the adjacent C2-pyrazole, standard phosphine ligands often fail. Using a bulky, electron-rich ligand like RuPhos or BrettPhos accelerates the reductive elimination step, overcoming the steric bulk.

  • Setup: In an oven-dried Schlenk tube, combine the N4-Boc/N-SEM protected intermediate (1.0 eq), Aryl Bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.10 eq), and Sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Solvent: Add degassed anhydrous Toluene. Seal the tube and heat to 100 °C for 12 hours.

  • Validation: Filter the crude mixture through a Celite pad. Run LC-MS to confirm the disappearance of the 383.2 m/z peak and the appearance of the desired coupled product mass.

Application in Drug Discovery: Kinase Inhibitor Design

In the context of targeted oncology, pyrazole derivatives are heavily utilized to target the ATP-binding pocket of receptor tyrosine kinases (e.g., EGFR, HER-2)[3].

When 2-(1H-pyrazol-4-yl)piperazine is utilized, the pyrazole acts as the "warhead" that forms critical hydrogen bonds with the hinge region backbone (typically the hinge amide NH and carbonyl). The chiral piperazine ring acts as a rigid vector, directing the N1-aryl substituent deep into the hydrophobic DFG-out pocket (locking the kinase in an inactive conformation), while the N4-substituent is directed toward the solvent-exposed channel to improve pharmacokinetic parameters.

KinasePathway A Extracellular Signal (e.g., EGF/Cytokines) B Receptor Tyrosine Kinase (EGFR / JAK) A->B Activation C ATP Binding Pocket (Active Conformation) B->C Phosphorylation E Downstream Signaling (MAPK / STAT) C->E ATP Hydrolysis G Cell Cycle Arrest & Apoptosis C->G Kinase Inhibition D Pyrazolylpiperazine Candidate D->C Hinge Binding (Competitive) F Oncogenic Proliferation E->F Gene Transcription

Fig 2: Mechanism of action for pyrazolylpiperazine-based kinase inhibitors in oncology.

Table 2: Comparative Structure-Activity Relationship (SAR) Impact of Piperazine Substitutions

Modification on 2-(1H-pyrazol-4-yl)piperazineTarget Binding EffectPharmacokinetic Effect
N1 - Bulky Aryl Group (e.g., 3-CF3-Phenyl) Increases affinity for DFG-out pocket (Type II inhibition).Increases lipophilicity; potential CYP450 liability.
N1 - Small Heterocycle (e.g., Pyrimidine) Targets active conformation (Type I inhibition).Maintains low LogP; improves metabolic stability.
N4 - Methylation Minimal impact on hinge binding.Prevents N-glucuronidation; increases BBB penetration.
N4 - Morpholino-ethyl Linker Projects into the solvent channel.Drastically increases aqueous solubility and oral bioavailability.

References

  • [1] Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.

  • [2] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC - NIH.

  • [3] Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

Sources

Method

Formulation strategies for 2-(1H-pyrazol-4-yl)piperazine based compounds

Advanced Formulation Strategies for 2-(1H-pyrazol-4-yl)piperazine-Based Therapeutics Executive Summary & Physicochemical Causality The 2-(1H-pyrazol-4-yl)piperazine scaffold is a highly versatile, bifunctional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Formulation Strategies for 2-(1H-pyrazol-4-yl)piperazine-Based Therapeutics

Executive Summary & Physicochemical Causality

The 2-(1H-pyrazol-4-yl)piperazine scaffold is a highly versatile, bifunctional building block frequently integrated into the design of modern targeted therapeutics, particularly kinase inhibitors (e.g., targeting IRAK4, ALK, and c-Met)[1, 2]. From a medicinal chemistry perspective, the piperazine ring acts as a solubility-enhancing moiety, while the pyrazole ring provides essential hydrogen-bond donor and acceptor sites for kinase hinge-binding.

However, from a formulation and biopharmaceutics perspective, this dual functionality introduces a complex physicochemical dichotomy:

  • High Lattice Energy: The strong intermolecular hydrogen bonding of the pyrazole moiety often results in high crystal lattice energies, driving down intrinsic aqueous solubility.

  • pH-Dependent Solubility: The basic secondary amine of the piperazine (pKa ~9.0–9.8) creates a highly pH-dependent solubility profile. In the acidic gastric environment, the piperazine is protonated and highly soluble. Upon transit to the neutral pH of the small intestine, it rapidly deprotonates, leading to catastrophic in vivo precipitation and erratic bioavailability [1].

This Application Note details two advanced, self-validating formulation strategies—Salt Engineering and Amorphous Solid Dispersions (ASDs)—designed to overcome the unique solid-state challenges of this scaffold.

Quantitative Profiling of the Scaffold

Table 1: Physicochemical Properties & Formulation Implications

Structural Moiety Physicochemical Property Formulation Implication
Piperazine Ring Secondary Amine (pKa ~9.0–9.8) High gastric solubility; high risk of intestinal precipitation. Prime site for salt formation.
Pyrazole Ring NH Donor/Acceptor (pKa ~2.5, ~14) Strong intermolecular H-bonding; high crystal lattice energy; poor intrinsic aqueous solubility.

| Full Scaffold | Bifunctional Basic/Neutral | Requires targeted disruption of crystalline lattice via counterions or polymer matrices. |

Formulation Strategy I: High-Throughput Salt Engineering

Salt formation is the first-line strategy for piperazine-containing APIs. The objective is to protonate the piperazine nitrogen, disrupting the strong pyrazole-pyrazole intermolecular hydrogen bonding by introducing a counterion that forms a stable, soluble crystalline lattice.

Table 2: Salt Screening Matrix for Piperazine-based APIs

Counterion (Acid) Acid pKa ΔpKa (Base - Acid) Expected Solid-State Outcome Risk Factor / Limitation
Methanesulfonic Acid -1.2 ~10.5 Highly crystalline, highly soluble mesylate salt. Potential for high hygroscopicity at >75% RH.
Hydrochloric Acid -8.0 ~17.0 Crystalline chloride salt. Common ion effect suppresses solubility in gastric fluid.

| Citric Acid | 3.1 | ~6.2 | Moderate crystallinity. | Higher risk of disproportionation during storage. |

Protocol 1: Self-Validating Salt Screening Workflow

Causality Note: To ensure a stable salt rather than a physical mixture, the "Rule of 3" must be applied. The pKa of the counterion must be at least 3 units lower than the pKa of the piperazine amine.

  • Matrix Preparation: Dispense 10 mg of the 2-(1H-pyrazol-4-yl)piperazine free base into 2 mL glass vials. Add 500 µL of a mathematically selected solvent matrix (e.g., THF, Ethanol, Acetone, and a 9:1 Acetone/Water mix) to dissolve or suspend the API.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acids (from Table 2) dropwise while stirring at 40°C.

  • Thermal Cycling & Harvesting: Cycle the vials between 5°C and 40°C every 4 hours for 48 hours to promote crystal nucleation. Centrifuge at 10,000 RPM for 5 minutes, decant the supernatant, and dry the solid under vacuum at 30°C for 12 hours.

  • Validation Gate (Critical): Perform X-Ray Powder Diffraction (XRPD) on the harvested solids.

    • Pass: Sharp, distinct Bragg peaks different from the free base indicate successful salt formation. Proceed to dissolution testing.

    • Fail: If an amorphous halo is observed, the salt has failed to crystallize. Subject the sample to anti-solvent vapor diffusion. Do not proceed to formulation until crystallinity is confirmed.

Formulation Strategy II: Amorphous Solid Dispersions (ASD)

When salt screening yields hygroscopic or disproportionation-prone candidates, ASDs are the secondary strategy. To prevent intestinal precipitation of the free base, the API must be trapped in a high-energy amorphous state using a polymer that can interact with both the pyrazole (via H-bonding) and the piperazine (via ionic/dipole interactions).

Protocol 2: Hot Melt Extrusion (HME) Matrix Preparation

Causality Note: Hypromellose Acetate Succinate (HPMCAS) is the premier polymer for this scaffold. Its succinate groups interact with the pyrazole H-bond donors, while its enteric nature prevents premature release in the stomach, mitigating the pH-dependent solubility drop of the piperazine in the intestine.

  • Blend Preparation: Geometrically mix 20% w/w API with 75% w/w HPMCAS-M grade and 5% w/w D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS). TPGS acts as both a plasticizer for the HME process and a surfactant to maintain micellar solubilization in vivo.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile from 120°C (feed zone) to 160°C (die). The temperature must be above the glass transition temperature (Tg) of the polymer but below the degradation temperature of the pyrazole API.

  • Milling: Cool the extrudate rapidly on a chill roll to lock in the amorphous state. Mill the extrudate through a 60-mesh screen to achieve a uniform particle size distribution (D50 ~150 µm).

  • Validation Gate (Critical): Analyze the milled extrudate via Modulated Differential Scanning Calorimetry (mDSC).

    • Pass: A single Tg between the Tg of the API and the polymer indicates a miscible, single-phase ASD.

    • Fail: If two distinct Tgs or a melting endotherm (Tm) are observed, phase separation has occurred. Increase the extrusion temperature by 10°C or increase the TPGS concentration to 10% w/w to enhance miscibility.

Decision Trees and Mechanistic Workflows

FormulationWorkflow Step1 API Profiling (pKa, LogP, Melting Point) Decision1 ΔpKa (Base - Acid) > 3? Step1->Decision1 SaltScreen Strategy I: Salt Screening (Targeting Piperazine N) Decision1->SaltScreen Yes (pKa > 6) ASDScreen Strategy II: ASD Formulation (Polymer Matrix) Decision1->ASDScreen No / Low Sol SaltEval Evaluate Salt Stability (XRPD, DSC, TGA) SaltScreen->SaltEval FinalForm Final Oral Dosage Form ASDScreen->FinalForm SaltSuccess Stable Crystalline Salt SaltEval->SaltSuccess Pass SaltFail Hygroscopic / Disproportionation SaltEval->SaltFail Fail SaltSuccess->FinalForm SaltFail->ASDScreen Fallback

Workflow for selecting the optimal formulation strategy based on physicochemical properties.

ASDMechanism API 2-(1H-pyrazol-4-yl)piperazine API Polymer HPMCAS Polymer (Succinate/Acetate) API->Polymer H-Bonding (Pyrazole NH) API->Polymer Ionic Interaction (Piperazine NH2+) Micelle Solubilized Micelle (Intestinal Fluid) API->Micelle Release Polymer->Micelle Maintains Supersaturation Surfactant TPGS Surfactant Surfactant->Micelle Prevents Precipitation

Mechanistic interactions within an Amorphous Solid Dispersion (ASD) utilizing HPMCAS.

References

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.[Link][1]

  • Lim, J., et al. (2016). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Journal of Medicinal Chemistry.[Link][2]

Sources

Application

Advanced Application Note: X-ray Crystallography Sample Preparation for 2-(1H-pyrazol-4-yl)piperazine

Introduction & Chemical Context Small molecule X-ray crystallography is the most universal and precise method for revealing the atomic three-dimensional structure of organic compounds, uncovering critical molecular detai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Small molecule X-ray crystallography is the most universal and precise method for revealing the atomic three-dimensional structure of organic compounds, uncovering critical molecular details such as bond lengths, absolute configuration, and intermolecular interactions[1]. However, the success of this technique hinges entirely on the first and most challenging step: obtaining a high-quality, pure, and well-ordered single crystal typically larger than 0.1 mm in all dimensions[1].

2-(1H-pyrazol-4-yl)piperazine is a highly versatile bifunctional building block widely utilized in drug discovery. Structurally, it features a basic piperazine ring (containing two secondary amines) and a pyrazole moiety capable of tautomerism. While these attributes make it an excellent pharmacophore, they severely complicate crystallization. The compound's high polarity, tautomeric flexibility, and propensity for extensive, disordered hydrogen bonding often result in oils, twinned crystals, or amorphous powders rather than diffraction-quality single crystals[2].

To overcome these thermodynamic hurdles, this protocol outlines a causality-driven approach focusing on salt screening and controlled supersaturation . By converting the free base into a crystalline salt, researchers can lock the molecular conformation, dictate predictable hydrogen-bonding motifs, and significantly enhance lattice energy.

Experimental Workflow

The following diagram illustrates the logical progression from free base to data collection, emphasizing the thermodynamic controls applied at each stage.

Workflow A 2-(1H-pyrazol-4-yl)piperazine (Free Base) B Salt Screening (Maleic/Oxalic Acid) A->B Protonation of Piperazine C Solvent Selection (EtOH/H2O) B->C Dissolution D Vapor Diffusion (Closed System) C->D Anti-solvent Introduction E Crystal Harvesting (Paratone-N Oil) D->E Single Crystal >0.1mm F Cryocooling (100 K) & X-Ray Diffraction E->F Mount on Goniometer

Workflow for the crystallization and XRD preparation of 2-(1H-pyrazol-4-yl)piperazine.

Rationale and Causality in Experimental Design

As a drug development professional, understanding the why behind a protocol is as critical as the how. Every step in this methodology is a self-validating system designed to mitigate the specific liabilities of 2-(1H-pyrazol-4-yl)piperazine:

  • Salt Formation vs. Free Base: Direct crystallization of the free base often fails due to uncontrolled tautomerism of the pyrazole ring. By introducing strong carboxylic acid co-formers (e.g., maleic acid or oxalic acid), the most basic nitrogen on the piperazine ring is protonated. This replaces unpredictable intermolecular networks with robust, directional ionic interactions, drastically improving the likelihood of forming a stable crystalline lattice[2].

  • Vapor Diffusion over Slow Evaporation: While slow evaporation is a standard technique[3], the hygroscopic nature of piperazine derivatives can lead to atmospheric water absorption, yielding syrupy residues. Vapor diffusion in a closed system provides a strictly controlled thermodynamic gradient, driving slow supersaturation and minimizing atmospheric interference[4].

  • Cryoprotection and Flash-Freezing: Small molecule organic crystals are highly susceptible to radiation damage and thermal vibrations during X-ray exposure. Submerging the crystal in a cryoprotectant and flash-freezing it at 100 K preserves lattice integrity, prevents the formation of parasitic ice rings, and improves the overall signal-to-noise ratio during data collection[1][5].

Quantitative Data: Salt Screening Matrix

The table below summarizes the optimal co-formers and solvent systems for the salt screening phase. Selecting the correct primary solvent (to dissolve the salt) and anti-solvent (to drive precipitation) is the most critical variable in vapor diffusion.

Co-former / AcidpKaMolar Ratio (Base:Acid)Primary SolventAnti-SolventExpected Solid Form
Maleic Acid 1.921:1MethanolDiethyl EtherMaleate Salt
Oxalic Acid 1.251:1 or 2:1Water / EthanolAcetoneOxalate Salt
Hydrochloric Acid -7.01:1 or 1:2EthanolHexaneHydrochloride Salt
None (Free Base) N/A1:0Ethyl AcetateHexaneFree Base (Tautomeric)

Step-by-Step Methodologies

Protocol 1: Salt Screening and Solution Preparation

Objective: To synthesize a stable salt of 2-(1H-pyrazol-4-yl)piperazine and prepare a homogeneous solution free of heterogeneous nucleation sites.

  • Weighing: Accurately weigh 15 mg of purified 2-(1H-pyrazol-4-yl)piperazine into a clean 2 mL glass vial.

  • Co-former Addition: Add an equimolar amount of the selected co-former (e.g., oxalic acid) to the vial to initiate salt formation.

  • Dissolution: Add 0.5 mL of the primary solvent (e.g., Methanol or Ethanol) dropwise. Sonicate the mixture for 5 minutes until complete dissolution is achieved. If the solution remains cloudy, add primary solvent in 50 µL increments until clear.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a clean, dust-free inner crystallization vial. Causality: Removing microscopic dust particles prevents rapid, heterogeneous nucleation, which leads to microcrystalline powders instead of single crystals.

Protocol 2: Crystal Growth via Vapor Diffusion

Objective: To induce a highly controlled, slow increase in supersaturation to grow diffraction-quality single crystals (0.1–0.3 mm)[4].

  • Inner Vial Setup: Place the 2 mL open inner vial containing the filtered solution from Protocol 1 inside a larger 20 mL outer vial.

  • Anti-Solvent Addition: Carefully pipette 3–5 mL of the chosen anti-solvent (e.g., Diethyl Ether or Acetone) into the bottom of the outer vial, ensuring it does not splash into the inner vial.

  • Sealing: Cap the outer vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm to ensure an airtight environment.

  • Incubation: Place the system in a vibration-free, temperature-controlled environment (typically 20–25 °C) away from direct light.

  • Monitoring: Inspect the vial under a stereomicroscope every 48 hours. High-quality single crystals should form within 5 to 14 days as the volatile anti-solvent slowly diffuses into the primary solvent, gradually lowering the solubility of the salt.

Protocol 3: Crystal Harvesting and Cryocooling

Objective: To mount the crystal for X-ray diffraction while preventing thermal degradation and lattice cracking[5].

  • Harvesting: Place a drop of mother liquor containing the crystals onto a glass depression slide. Using a stereomicroscope and a MiTeGen loop (or glass capillary), carefully separate a single, well-ordered crystal (approx. 0.1 x 0.1 x 0.1 mm)[1][5].

  • Cryoprotection: Submerge the crystal briefly in a drop of Paratone-N oil or perfluoropolyether on the slide. Causality: The oil coats the crystal surface, stripping away residual aqueous/organic solvent. This prevents the formation of crystalline ice during freezing, which would otherwise cause parasitic diffraction rings.

  • Mounting: Transfer the loop containing the oil-coated crystal to the goniometer head of the X-ray diffractometer[1].

  • Flash-Freezing & Data Collection: Immediately expose the crystal to a 100 K nitrogen gas stream generated by a cryocooler[5]. Proceed to collect a full sphere of diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation[3].

References

  • Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate. Benchchem. 3

  • Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. PMC / NIH.

  • X Ray Crystallography. International Journal of Pharmaceutical Sciences. 1

  • Salts, Cocrystals, and Ionic Cocrystals of a “Simple” Tautomeric Compound | Crystal Growth & Design. ACS Publications. 2

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source. TÜBİTAK Academic Journals. 5

  • Application Notes and Protocols for Spectroscopic Confirmation of Epoxides. Benchchem. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for 2-(1H-pyrazol-4-yl)piperazine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical hurdles associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical hurdles associated with 2-(1H-pyrazol-4-yl)piperazine .

This molecule presents a dual-ring system consisting of a highly basic piperazine moiety (secondary amines, pKa ~9.8) and an amphoteric pyrazole ring. This structural combination yields a highly polar, basic analyte that defies standard reversed-phase (RP) chromatography, typically resulting in void volume elution and severe peak tailing. The following guide provides field-proven, self-validating strategies to establish robust analytical methods.

Section 1: Troubleshooting & FAQs

Q1: Why does 2-(1H-pyrazol-4-yl)piperazine elute in the void volume on my standard C18 column? Causality: Piperazine derivatives are highly hydrophilic basic compounds[1]. Under standard acidic or neutral mobile phase conditions (pH 2.0–7.0), the secondary amines on the piperazine ring are protonated. This ionized state prevents the molecule from partitioning into the hydrophobic C18 stationary phase, leading to zero retention. Actionable Solution:

  • Shift to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds that fail to retain in reversed-phase modes[2]. By using a polar stationary phase (e.g., Cyanopropyl) and a highly organic mobile phase, the compound partitions into a water-enriched layer on the silica surface[3].

  • Ion-Pairing RP-HPLC: If you are constrained to RP-HPLC, you must use an ion-pairing reagent such as Heptafluorobutyric acid (HFBA). The anionic HFBA pairs with the protonated piperazine, forming a neutral, hydrophobic complex that can interact with the C18 phase.

Q2: I am experiencing severe peak tailing (Tailing Factor > 2.0). How can I achieve symmetrical peaks? Causality: Peak tailing for basic amines is almost exclusively driven by secondary ion-exchange interactions. The positively charged piperazine nitrogens interact electrostatically with ionized, acidic residual silanols on the silica surface[4]. Metal impurities in the silica matrix can further activate these silanols, exacerbating the tailing[4]. Actionable Solution:

  • High-pH Mobile Phase: Raise the mobile phase pH to 10.5. At this pH, the piperazine amines are deprotonated and neutralized, completely eliminating the electrostatic interaction with silanols. Critical requirement: You must use an alkali-resistant hybrid silica column (e.g., Ethylene Bridged Hybrid) to prevent the silica bed from dissolving at high pH.

Q3: My UV signal is extremely weak and noisy. What detection methods are optimal? Causality: While the pyrazole ring provides a weak chromophore in the low UV range (approx. 210-220 nm), the piperazine moiety lacks significant UV absorbance[1]. Relying on low-wavelength UV often results in baseline drift during gradient elution and poor sensitivity. Actionable Solution: Employ Evaporative Light Scattering Detection (ELSD) or LC-MS. ELSD is a universal detector ideal for non-UV active compounds[3],[5]. For maximum sensitivity, LC-MS (ESI+) is highly recommended, as the basic nitrogens in the piperazine ring ionize readily.

Section 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed with sample analysis until the validation criteria are met.

Protocol A: HILIC-ELSD Workflow for Polar Basic Amines

Objective: Achieve retention ( k′>2 ) and baseline separation without ion-pairing reagents.

  • Column Selection: Install a Cyanopropyl (CN) or Amide-bonded HILIC column (150 x 4.6 mm, 3 µm). Causality: These phases provide the necessary hydrogen-bonding interface to immobilize the aqueous layer required for partitioning[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate buffer (pH 3.0, adjusted with formic acid). Causality: Volatile buffers are mandatory to prevent ELSD nebulizer fouling[5]. The acidic pH ensures full protonation of the analyte, maximizing HILIC retention.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Elution Parameters: Set flow rate to 1.0 mL/min with an isocratic mixture of 15% A / 85% B.

  • Self-Validation Check: Inject Toluene as a void volume ( t0​ ) marker. Toluene is completely unretained in HILIC. Calculate the retention factor: k′=(tR​−t0​)/t0​ .

    • System Pass: k′≥2.0 .

    • System Fail: If k′<2.0 , decrease the aqueous fraction (Mobile Phase A) by 5% increments to increase retention.

Protocol B: High-pH Reversed-Phase (RP-HPLC) Workflow

Objective: Eliminate peak tailing by neutralizing the piperazine secondary amines.

  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (100 x 2.1 mm, 1.7 µm). Causality: Standard silica dissolves above pH 8.0. BEH particles incorporate ethylene bridges within the silica matrix, conferring structural integrity up to pH 12.0[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide. Causality: At pH 10.5, the secondary amines (pKa ~9.8) are deprotonated, suppressing silanol interactions[4].

    • Mobile Phase B: Methanol.

  • Elution Parameters: Run a linear gradient from 5% B to 60% B over 10 minutes at 0.4 mL/min.

  • Self-Validation Check: Monitor the system backpressure and the tailing factor ( Tf​ ) at 5% peak height.

    • System Pass: 0.9≤Tf​≤1.3 with stable pressure.

    • System Fail: If pressure drops unexpectedly, the silica bed is dissolving. If Tf​>1.5 , verify the mobile phase pH post-mixing, as volatile ammonia evaporation will lower the pH and re-introduce tailing.

Section 3: Quantitative Data Summary

The following table summarizes the expected chromatographic performance of 2-(1H-pyrazol-4-yl)piperazine across different optimization strategies.

Column ChemistryMobile Phase ConditionsRetention Factor ( k′ )Tailing Factor ( Tf​ )Detection SuitabilityPrimary Limitation
Standard C18 0.1% Formic Acid / ACN (pH ~2.7)0.2 (Void)> 2.5 (Severe)UV (Poor), MS (Good)No retention; severe silanol interactions.
Standard C18 0.1% HFBA / ACN (Ion-Pairing)3.51.4 (Moderate)UV (Poor), MS (Suppressed)Ion-pairing reagents suppress MS ionization.
BEH C18 (Hybrid) 10 mM NH₄HCO₃ / MeOH (pH 10.5)4.21.05 (Excellent)UV (Fair), MS (Good)Requires specialized alkali-resistant columns.
Cyanopropyl (HILIC) 100 mM NH₄Formate / ACN (pH 3.0)5.81.10 (Excellent)ELSD (Excellent), MS (Excellent)Requires long column equilibration times.
Section 4: Workflow Visualization

HPLC_Troubleshooting Start Analyze 2-(1H-pyrazol-4-yl)piperazine CheckRet Is Retention Factor (k') > 2? Start->CheckRet RP_Issue Issue: Elutes in Void Volume (High Polarity) CheckRet->RP_Issue No CheckTail Is Tailing Factor (Tf) < 1.5? CheckRet->CheckTail Yes HILIC_Path Action: Switch to HILIC Mode (e.g., Cyanopropyl / Amide) RP_Issue->HILIC_Path IonPair_Path Action: Ion-Pairing RP-HPLC (e.g., 0.1% TFA / HFBA) RP_Issue->IonPair_Path HILIC_Path->CheckTail IonPair_Path->CheckTail Tail_Issue Issue: Severe Peak Tailing (Silanol Interactions) CheckTail->Tail_Issue No Success Optimized HPLC Method CheckTail->Success Yes High_pH Action: High pH Mobile Phase (Hybrid Silica, pH ~10) Tail_Issue->High_pH Additives Action: Add Amine Modifiers (e.g., Triethylamine) Tail_Issue->Additives High_pH->Success Additives->Success

Decision matrix for optimizing HPLC conditions for highly polar basic amines.

References
  • Chapter 3: Separation Modes and their Mechanisms (1) - Shodex HPLC Columns. Shodex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEd0zGcSMF2w2inhlwWfDS7PmOvSfBGiHtFf2H5sZXRkLk8twDvlthPaj7G0HhLPVPJSOd7RQ5vA7CB0sUNFnSgakBKwKEM54S8OtgsLWksgmZfJnQ5KRDDRFmOWh1ciwDDtyxiaoZ64a-MxKIwROGEQHbOCs=]
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeWpbFnjRDr6hH_0_7yp1PGhcgxVWHKTA5kGOSt9eH2h5YPnVaDWcRdMd6t0OkTuxJSZJqzdZ-dgXM3cRLWeWFbW9iKN2fGX0VFCAiR-uZUrC-jbiqT7nHBgZc49UlE6SD2HfkNE8Bb_Lero4DTE1mxzPWZg==]
  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOi_0LhQ2iQHa3mlwwvJiwl1IReK9kzQm8vZc1PjYnIv45P9pkjO7Wzy0ESKK44pDyQMQaDH_s4_BTxq2s0epup-kOpxuF06dgtV-C-xGEJZ0DC1OOqvJWD7Tg9u9-bPNn0PUPyqu3gy4Ht6bmJokLUOQMswu0iWKUnzHKsVCgo4cYhTYlxVBGBKzXRHPQUz7WMBNZiQKa8dmDzKqo3MB66XewSjvHz7NOFfIk]
  • Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method. LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUCXIGTNjz2X-CkrVURu0Czw77dKmwqNMYXbN0LR9G8GbHDHhCLvqfbFMk2hs90LNXO0mRpfxoHM4ncbqUSvwGamt0oazEVKBnkx3vUZQIvH6A67ZlmK90f3xpufvPjhx0Hituu8XcIDBBcAoz8kn3D3hzYd_4YL6k3G_GrH92o_znWml2S5JX_mR6GeYX8tL8CKtBPU_rIh7iAq-ZQZZhoL286jWE59pmHFysOSNTkkbhvR5VUbvsfv8yevidCBHit24Ryz9o5vbA]
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHsmDj0pxs3iaZSDl7fGkfCjgIxyy_6kl_iO1_yLrSwbpNz7u_g4dltFQLw_6rcfm5OySm3govQ6T8UpnoBUAT51WB2UrterNNQEwDHNoDrwqM6MFbHJm4paY31NfkSVYpqCfFAm9al_zVrwUpniHztq97ZpLP9rA=]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(1H-pyrazol-4-yl)piperazine N-Alkylation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity and over-alkylation issues during the functionalization of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity and over-alkylation issues during the functionalization of 2-(1H-pyrazol-4-yl)piperazine.

Below, you will find an in-depth mechanistic breakdown, self-validating experimental protocols, a quantitative troubleshooting matrix, and targeted FAQs to ensure high-fidelity synthesis.

Mechanistic Causality of Byproduct Formation

When functionalizing 2-(1H-pyrazol-4-yl)piperazine, scientists must navigate three competing nitrogen centers. The intrinsic challenge arises from the comparable nucleophilicity of the nitrogen atoms in the piperazine ring, which frequently results in undesired bis-alkylation or incorrect regioselectivity 1. Understanding the electronic and steric environment of each site is critical:

  • Piperazine N4 (Equatorial/Unobstructed): This is the most nucleophilic and least sterically hindered site. It is the kinetic and thermodynamic target for direct mono-alkylation.

  • Piperazine N1 (Axial/Hindered): Located adjacent to the C2-pyrazole substituent, N1 suffers from significant steric shielding. Direct alkylation here without protecting N4 almost universally results in N4-alkylation or N1,N4-bis-alkylation.

  • Pyrazole NH (Tautomeric/Acidic): The pyrazole nitrogen is far less nucleophilic than the piperazine amines due to the delocalization of its lone pair into the aromatic ring. However, its acidic nature (pKa ~14) means that using strong bases (e.g., NaH) will deprotonate it, leading to pyrazole N-alkylation byproducts.

G SM 2-(1H-pyrazol-4-yl)piperazine (3 Reactive N-sites) N4 N4-Alkylation (Less Hindered, Major) SM->N4 Reductive Amination (Aldehyde, NaBH(OAc)3) N1 N1-Alkylation (Sterically Hindered) SM->N1 N4-Protected Intermediate Pyr Pyrazole N-Alkylation (Base-Dependent) SM->Pyr Strong Base (e.g., NaH) Bis Bis/Over-Alkylation (Excess Electrophile) N4->Bis Excess Alkyl Halide N1->Bis Excess Alkyl Halide

Reaction pathways and regioselectivity logic for 2-(1H-pyrazol-4-yl)piperazine N-alkylation.

Self-Validating Experimental Protocols

Direct alkylation with alkyl halides (R-X) often overshoots, forming quaternary ammonium salts or bis-alkylated impurities because the mono-alkylated product is more lipophilic and sometimes more reactive than the starting material. To achieve self-validating, high-fidelity mono-alkylation, we recommend Reductive Amination for N4-targeting, and Orthogonal Protection for N1-targeting.

Protocol A: Regioselective N4-Alkylation via Reductive Amination

Causality: Reductive amination bypasses the over-alkylation problem because the intermediate iminium ion is reduced irreversibly to the tertiary amine, which cannot easily form a stable iminium species again 2. The steric bulk of the C2-pyrazole naturally directs the aldehyde to the N4 position.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-(1H-pyrazol-4-yl)piperazine (1.0 eq, 10 mmol) and the target aldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at 25 °C for 1 hour under N2.

  • Irreversible Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15 mmol) portion-wise over 15 minutes.

    • Self-Validation Check: The reaction mixture should become slightly cloudy. After 2 hours, take a 10 µL aliquot for LC-MS; you must observe the complete disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to the N4-alkylated product.

  • Quenching: Slowly add saturated aqueous NaHCO3​ (20 mL) to neutralize the acetic acid byproduct. Stir until gas evolution ceases.

  • Isolation: Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Regioselective N1-Alkylation via N4-Protection

Causality: To force alkylation at the hindered N1 position, N4 must be temporarily deactivated. Boc anhydride ( Boc2​O ) is highly sensitive to steric environments and will selectively protect the unhindered N4 at low temperatures [[1]]().

Step-by-Step Methodology:

  • Selective N4-Protection: Dissolve the starting material in DCM (0.1 M) at 0 °C. Add a solution of Boc2​O (1.0 eq) in DCM dropwise over 30 minutes.

    • Self-Validation Check: TLC (DCM:MeOH 9:1) should show a single new spot. LC-MS must confirm [M+H]++100 Da (Mono-Boc).

  • N1-Alkylation: Dissolve the N4-Boc intermediate in DMF (0.2 M). Add K2​CO3​ (2.0 eq) and the alkyl halide (1.1 eq). Stir at 25 °C for 12 hours.

    • Caution: Do not exceed 40 °C, or pyrazole deprotonation and subsequent alkylation will begin to compete.

  • Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours at 25 °C. Concentrate and neutralize with basic resin to yield the pure N1-alkylated product.

Workflow Step1 1. Selective N4-Boc Protection (1.0 eq Boc2O, 0 °C, DCM) Step2 2. N1-Alkylation (R-X, K2CO3, DMF, 25 °C) Step1->Step2 Validated by LC-MS (Mono-Boc mass) Step3 3. Boc Deprotection (TFA / DCM, 25 °C) Step2->Step3 Validated by LC-MS (Alkylated mass) Product Pure N1-Alkyl-2-(1H-pyrazol-4-yl)piperazine Step3->Product Validated by NMR/LC-MS (Final Product)

Workflow for regioselective N1-alkylation using N4-Boc protection.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to identify and resolve specific impurity profiles observed during LC-MS or NMR analysis.

Observed ImpurityRelative LC-MS MassTypical % Yield (Unoptimized)Mechanistic CauseMitigation Strategy (Target:Impurity Ratio > 95:5)
Bis-Alkylation (N1, N4) [M+H]++2R 15 - 35%Excess electrophile; high reaction temperature.Switch to Reductive Amination; limit R-X to 0.95 eq.
Pyrazole Alkylation [M+H]++R (Isomer)10 - 25%Use of strong base ( NaH , Cs2​CO3​ ) deprotonating pyrazole.Use weak base ( K2​CO3​ , DIPEA); maintain temp 25 °C.
Quaternary Ammonium [M]++2R (Permanent +)5 - 15%Over-alkylation of N4 due to highly reactive alkyl iodides.Use alkyl chlorides/bromides; dilute reaction to 0.05 M.
N1 Regioisomer [M+H]++R (Isomer)20 - 40%Lack of steric differentiation during direct alkylation.Implement N4-Boc protection protocol prior to alkylation.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a +[M+H]+ mass that is double my alkyl group? A: You are observing N1,N4-bis-alkylation. This occurs when using excess alkyl halides in polar aprotic solvents, as the mono-alkylated product is often more soluble and reactive than the starting material. Switch to reductive amination or strictly control the stoichiometry to 0.95 eq of the electrophile.

Q: How can I definitively differentiate N1 vs. N4 alkylation by NMR? A: In 1H -NMR, the protons adjacent to N1 (C2-H and C6- H2​ ) will shift downfield upon N1-alkylation. However, a 2D NOESY experiment is the gold standard: N4-alkylation will show NOE cross-peaks between the new alkyl group and the C3/C5 piperazine protons, while N1-alkylation will show strong NOE correlations with the C2 proton and the adjacent pyrazole ring.

Q: My pyrazole ring is getting alkylated. How do I stop this without adding another protecting group? A: Pyrazole alkylation is strictly base-dependent. If you are using NaH , Cs2​CO3​ , or heating the reaction above 60 °C, the pyrazole NH (pKa ~14) is being deprotonated. Switch to a weaker base like DIPEA or K2​CO3​ , and keep the temperature at or below 25 °C.

Q: Can I use photoredox catalysis for site-selective alkylation on this scaffold? A: Yes. Recent advances in organic photoredox catalysis have demonstrated that regioselectivity in piperazine substrates can be governed by the cation radical character on each nitrogen rather than just steric considerations 3. This is an excellent alternative for late-stage functionalization if traditional protecting group chemistry fails.

References

  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Troubleshooting

Overcoming steric hindrance in 2-(1H-pyrazol-4-yl)piperazine coupling reactions

Welcome to the Technical Support Center for complex heterocyclic couplings. This guide is engineered for drug development professionals and synthetic chemists working with the highly challenging 2-(1H-pyrazol-4-yl)pipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex heterocyclic couplings. This guide is engineered for drug development professionals and synthetic chemists working with the highly challenging 2-(1H-pyrazol-4-yl)piperazine scaffold.

Functionalizing this molecule is notoriously difficult due to extreme steric hindrance at the N1 piperazine position (adjacent to the C2-pyrazole group) and the competing nucleophilicity of the pyrazole NH. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostic Workflow for Site-Selective Coupling

G Start 2-(1H-pyrazol-4-yl)piperazine Coupling Strategy PyrProtect Step 1: Pyrazole NH Protection (Trityl, SEM, or THP) Start->PyrProtect TargetN Which Piperazine Nitrogen is the Target? PyrProtect->TargetN N4 N4 Position (Unhindered) TargetN->N4 C3/C5 Unsubstituted N1 N1 Position (Sterically Hindered) TargetN->N1 Adjacent to C2-Pyrazole N4_Amide Standard Amide Coupling (HATU/DIPEA/RT) N4->N4_Amide N4_CN Standard B-H Coupling (RuPhos Pd G3/Cs2CO3) N4->N4_CN N1_Amide Hindered Amide Coupling (COMU or Acyl Fluorides, 60°C) N1->N1_Amide N1_CN Hindered B-H Coupling (BrettPhos Pd G4/LHMDS, 100°C) N1->N1_CN

Decision tree for site-selective coupling of 2-(1H-pyrazol-4-yl)piperazine.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why am I getting complex mixtures when attempting to couple the piperazine core directly? A: The 2-(1H-pyrazol-4-yl)piperazine scaffold contains three nucleophilic nitrogen atoms: the pyrazole NH, the unhindered piperazine N4, and the sterically hindered piperazine N1. Without prior protection, the highly exposed pyrazole NH will aggressively compete with the piperazine nitrogens, leading to severe chemoselectivity issues and poly-alkylated/arylated mixtures. Causality: You must implement a robust protection strategy for the pyrazole ring (e.g., Trityl or SEM) prior to piperazine functionalization to isolate the reactivity to the piperazine core.

Q2: I successfully protected the pyrazole and functionalized N4. Why is my standard HATU/DIPEA amide coupling failing at the N1 position? A: The N1 secondary amine is adjacent to the C2 position, which bears the bulky protected pyrazol-4-yl group. This creates a severe steric clash that prevents the amine from attacking the activated OAt-ester intermediate generated by HATU[1]. The Causality & Side Reaction: When the amine is too sterically hindered to attack the carbonyl carbon of the active ester, it instead attacks the uronium carbon of HATU itself. This results in the guanidinylation of your amine, effectively destroying your starting material[1]. Solution: Switch to an acyl fluoride generator like TCFH. Acyl fluorides are exceptionally small electrophiles, allowing them to bypass the steric bulk at N1 without the risk of guanidinylation.

Q3: How do I overcome beta-hydride elimination during Buchwald-Hartwig amination at the N1 position? A: In Pd-catalyzed C-N cross-coupling, sterically hindered secondary amines suffer from extremely slow reductive elimination[2]. When reductive elimination is delayed, the intermediate palladium amido complex undergoes β -hydride elimination, yielding a dehalogenated starting material and an imine byproduct. Causality: To outcompete β -hydride elimination, the catalytic cycle must be forced through reductive elimination rapidly. Solution: Utilize dialkylbiaryl phosphine ligands specifically designed for bulky secondary amines, such as BrettPhos , paired with a Generation 3 or 4 (G3/G4) Palladium precatalyst[3]. These ligands possess extreme steric bulk that compresses the Pd-N and Pd-C bonds, lowering the activation energy required for C-N bond formation[2].

Quantitative Data: Reagent Selection for Hindered Amines

When targeting the N1 position, standard reagents will fail. Use the table below to select the appropriate activation chemistry based on relative reactivity and side-reaction risks[1],.

Coupling ReagentActive IntermediateRelative ReactivityGuanidinylation RiskSuitability for N1 Coupling
HATU OAt EsterHighHigh Poor (Fails due to steric clash)
HBTU OBt EsterModerateHigh Poor
COMU Oxyma EsterVery HighLowGood (Requires elevated temp)
TCFH Acyl FluorideExtremely High None Excellent (Top Recommendation)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a reaction fails, you know exactly which mechanistic step broke down.

Protocol 1: Synthesis of Hindered N1-Amides via in situ Acyl Fluorides (TCFH)

This protocol utilizes TCFH to generate a highly reactive, sterically unencumbered acyl fluoride intermediate.

  • Activation: In an oven-dried vial under N₂, dissolve the carboxylic acid (1.2 equiv) and TCFH (1.2 equiv) in anhydrous MeCN (0.2 M). Add N-Methylimidazole (NMI, 3.0 equiv) dropwise at room temperature. Stir for 15 minutes.

  • Validation Check 1 (Active Ester Formation): Take a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS.

    • Success: You will observe the mass of the methyl ester, confirming the acyl fluoride was successfully generated.

    • Failure: If you see unreacted acid, increase NMI equivalents or check reagent quality.

  • Coupling: Add the protected 2-(1H-pyrazol-4-yl)piperazine (1.0 equiv) to the reaction mixture. Heat the reaction to 60°C for 4–12 hours.

  • Validation Check 2 (Completion): Analyze the reaction via LC-MS.

    • Success: The product mass is dominant.

    • Failure: If unreacted amine remains with no product, the steric bulk is too extreme even for acyl fluorides; consider converting the acid to an acid chloride using oxalyl chloride/DMF.

Protocol 2: Buchwald-Hartwig Amination of Hindered N1 using BrettPhos Pd G4

This protocol utilizes the BrettPhos ligand to accelerate reductive elimination and suppress β -hydride elimination[2],[3].

  • Precatalyst Activation: In a glovebox, combine the aryl bromide (1.0 equiv), protected 2-(1H-pyrazol-4-yl)piperazine (1.2 equiv), BrettPhos Pd G4 (5 mol%), and LHMDS (1.5 equiv) in a dry vial.

    • Causality Note: LHMDS is used instead of insoluble inorganic bases (like Cs₂CO₃) to ensure homogeneous, rapid deprotonation of the hindered amine[3].

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M). Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Validation Check 1 (Active Catalyst Formation): Upon heating to 40°C for 5 minutes, the solution should transition from yellow to a deep red/brown.

    • Success: This color change validates the reduction of Pd(II) to the active LPd(0) species.

  • Coupling: Heat the reaction to 100°C for 16 hours.

  • Validation Check 2 (Pathway Analysis): Analyze the crude mixture via LC-MS.

    • Success: Desired C-N coupled product is observed.

    • Failure (Dehalogenation): If the aryl bromide is consumed but you observe the dehalogenated arene (Ar-H), β -hydride elimination is outcompeting reductive elimination. Correction: Switch the ligand to the even bulkier tBuBrettPhos .

References

  • [2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. acs.org.2

  • [3] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. wuxiapptec.com.3

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry. acs.org.

  • [1] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. peptidechemistry.org. 1

  • Amide bond formation: beyond the myth of coupling reagents. luxembourg-bio.com.

Sources

Optimization

Technical Support Center: Handling &amp; Storing Moisture-Sensitive 2-(1H-pyrazol-4-yl)piperazine

Welcome to the Advanced Technical Support Center. As a critical bi-functional building block in medicinal chemistry, 2-(1H-pyrazol-4-yl)piperazine presents unique handling challenges. Containing two secondary amines—one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a critical bi-functional building block in medicinal chemistry, 2-(1H-pyrazol-4-yl)piperazine presents unique handling challenges. Containing two secondary amines—one within the piperazine ring and another in the pyrazole moiety—this compound is highly nucleophilic, basic, and severely hygroscopic1[1].

When exposed to ambient air, it rapidly absorbs moisture and carbon dioxide, leading to deliquescence, carbamate formation, and downstream reaction failures. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure scientific integrity during your experiments.

DegradationPathway A Atmospheric Exposure (H2O & CO2) B Hygroscopic Uptake by 2° Amines A->B C Carbamate Formation (CO2 Reaction) B->C D Hydrate Formation (Water Absorption) B->D E Weighing Inaccuracies (Mass Inflation) C->E D->E F Catalyst Poisoning (Base Consumption) D->F G Reaction Failure (Low Yield) E->G F->G

Logical pathway of moisture and CO2 interference on piperazine derivatives.

Part 1: Troubleshooting & FAQ Guide

Q1: Why does my 2-(1H-pyrazol-4-yl)piperazine powder turn into a sticky paste after a few days on the bench? Causality: Secondary amines act as potent hydrogen bond acceptors and donors. When exposed to ambient humidity, the compound undergoes rapid hygroscopic uptake. If the relative humidity is high enough, it reaches a state of deliquescence, where it absorbs so much water that it dissolves into its own hydration shell, forming a sticky paste2[2]. Solution: Never store the primary container on an open bench. Always store it in a desiccator containing phosphorus pentoxide or silica gel, or ideally, in an inert-atmosphere glovebox.

Q2: How do I accurately weigh this compound without moisture skewing the mass? Causality: Dynamic moisture uptake means the mass of the powder will continuously increase while sitting on the balance pan. This leads to inaccurate stoichiometric calculations, severely impacting yield. Solution: Utilize the "Stock Solution Method" or weigh by difference using a sealed vial. By preparing a standardized stock solution in an anhydrous solvent, you bypass the need to repeatedly open the bulk container, mitigating cumulative water exposure 3[3].

Q3: My downstream Buchwald-Hartwig amination failed. Could the storage of this piperazine be the culprit? Causality: Yes. Absorbed water is highly detrimental to palladium-catalyzed cross-couplings. Water reacts with strong bases (e.g., NaOtBu or LiHMDS) to form hydroxide ions, which can displace the halide on your electrophile to form a phenol byproduct, or directly poison the palladium catalyst. Additionally, atmospheric CO 2​ reacts with the secondary amines to form carbamate salts, rendering the amine non-nucleophilic. Solution: Validate the dryness of your piperazine batch using Karl Fischer titration before setting up critical catalytic reactions.

Part 2: Quantitative Impact of Moisture Exposure

To illustrate the severity of atmospheric exposure, the following table summarizes the quantitative impact of ambient air (at 50% Relative Humidity, 25°C) on 2-(1H-pyrazol-4-yl)piperazine over time.

Table 1: Impact of Air Exposure on 2-(1H-pyrazol-4-yl)piperazine Integrity

Exposure Time (min)Mass Inflation (%)Observed Physical StateDownstream C-N Coupling Yield (%)
0 (Glovebox)0.0Free-flowing powder> 95
5+ 1.2Slight clumping88
15+ 4.5Heavy caking65
60+ 12.8Sticky paste / Liquid< 20 (Catalyst poisoned)

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Purpose: To create a self-validating system that eliminates repeated exposure of the bulk hygroscopic solid to ambient air 4[4].

  • Preparation (Inert Atmosphere): Transfer the sealed bulk bottle of 2-(1H-pyrazol-4-yl)piperazine into a nitrogen or argon-filled glovebox.

  • Dissolution: Weigh the entire contents of the bottle into a volumetric flask. Dissolve completely in an anhydrous, amine-compatible solvent (e.g., anhydrous THF, Dioxane, or DMF, depending on downstream applications).

  • Aliquoting: Dispense the solution into single-use, oven-dried amber vials.

  • Sealing: Seal vials with PTFE-lined crimp caps before removing them from the glovebox.

  • Self-Validation (Concentration Check): Withdraw a 100 µL aliquot from a random vial and titrate against a standardized acid (e.g., 0.1 M HCl) to confirm the exact molarity of the active amine. This ensures the concentration is accurate and unaffected by prior moisture weight inflation.

Protocol B: Karl Fischer Titration for Moisture Quantification

Purpose: To quantitatively verify that the water content of the piperazine batch is below the threshold for moisture-sensitive cross-coupling reactions (< 1000 ppm).

  • Pre-titration: Pre-titrate the Karl Fischer vessel containing anhydrous methanol to a stable, dry endpoint to eliminate background moisture2[2].

  • Sample Introduction: Using a gastight syringe, quickly transfer a known mass of the piperazine stock solution (from Protocol A) into the titration vessel.

  • Measurement: Run the coulometric titration until the endpoint is reached.

  • Self-Validation & Correction: If the water content exceeds 1000 ppm, the stock solution must be dried over activated 3Å molecular sieves for 24 hours before use in palladium-catalyzed reactions. Re-test the supernatant to validate dryness before proceeding.

HandlingWorkflow S1 Receive Compound (Sealed under Argon) S2 Transfer to Glovebox or Desiccator S1->S2 S3 Prepare Stock Solution (Anhydrous Solvent) S2->S3 S4 Aliquot into Single-Use Vials S2->S4 S6 Direct Use in Cross-Coupling S3->S6 S5 Store at 2-8°C Over Desiccant S4->S5 S5->S6

Step-by-step workflow for handling and storing hygroscopic piperazine building blocks.

References

  • Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds , Benchchem. 2

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% , Cole-Parmer. 1

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride , Benchchem.3

  • How to Handle Hygroscopic Reference Standards? , Chromatography Forum. 4

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 2-(1H-pyrazol-4-yl)piperazine

Welcome to the technical support guide for 2-(1H-pyrazol-4-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(1H-pyrazol-4-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides in-depth, science-backed answers and troubleshooting workflows to help you minimize degradation and maintain the purity of your materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 2-(1H-pyrazol-4-yl)piperazine.

Q1: What are the optimal storage conditions for solid 2-(1H-pyrazol-4-yl)piperazine?

A1: The optimal storage conditions for solid 2-(1H-pyrazol-4-yl)piperazine are designed to mitigate the primary risks of oxidation, hydrolysis, and thermal degradation. The piperazine moiety, as a secondary amine, is particularly susceptible to oxidation[1][2].

  • Temperature: Store at -20°C or lower. Low temperatures are crucial for slowing down the kinetics of potential degradation reactions. While piperazine derivatives are generally more thermally stable than other amines, elevated temperatures can promote degradation over time[1][3].

  • Atmosphere: Store under an inert atmosphere, such as argon or dry nitrogen. This is the most critical step to prevent oxidation of the piperazine ring. Oxygen in the air can lead to the formation of N-oxides and other oxidative degradants[2].

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark place. While specific photostability data for this exact molecule is not widely published, heterocyclic aromatic amines can be susceptible to photodegradation[4].

  • Moisture: Keep in a tightly sealed container with a desiccant, if possible. The compound is hygroscopic, and absorbed water can facilitate hydrolytic degradation.

Q2: How should I store solutions of this compound?

A2: Storing the compound in solution presents additional challenges, as reaction kinetics are faster than in the solid state.

  • Solvent Choice: Use anhydrous, aprotic solvents (e.g., DMSO, DMF, Dioxane) for stock solutions whenever compatible with your experimental design. If aqueous or protic solvents (e.g., ethanol, methanol) are necessary, prepare solutions fresh and use them promptly.

  • pH Considerations: The stability of both pyrazole and piperazine rings can be pH-dependent. Some pyrazole derivatives exhibit poor stability in alkaline buffers (e.g., pH 8)[5]. If you must use a buffer, perform a preliminary stability test at your desired pH. For long-term storage, unbuffered, anhydrous organic solvents are preferred.

  • Storage Temperature: Store stock solutions in small, single-use aliquots at -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: Before sealing and freezing, purge the headspace of the vial with argon or nitrogen to displace oxygen.

Q3: What are the main degradation pathways I should be concerned about?

A3: The structure of 2-(1H-pyrazol-4-yl)piperazine contains two key moieties, each with known stability liabilities. The primary degradation pathways are oxidation and, to a lesser extent, thermal decomposition and hydrolysis.

  • Oxidation: This is the most likely degradation route. The secondary amine in the piperazine ring is a prime target for oxidation, which can be catalyzed by trace metal ions (especially copper) and exposure to air[1]. This can lead to the formation of N-oxides, ring-opening products, or oligomers.

  • Thermal Degradation: While significant thermal degradation of piperazine typically occurs at high temperatures (>135°C), long-term storage at even moderately elevated temperatures (e.g., room temperature) can lead to slow decomposition[1]. Products can include N-formylpiperazine and other derivatives resulting from ring-opening or intermolecular reactions[1][6].

  • Nitrosamine Formation: If exposed to sources of nitrite (e.g., from atmospheric NOx or as a contaminant in other reagents), the secondary amine of the piperazine ring can form N-nitrosopiperazine, a potential carcinogen[6].

Q4: Are there any known chemical incompatibilities?

A4: Yes. To prevent degradation, avoid storing or mixing 2-(1H-pyrazol-4-yl)piperazine with the following:

  • Strong Oxidizing Agents: Peroxides, permanganates, and other strong oxidizers will rapidly degrade the molecule.

  • Strong Acids and Bases: Can lead to salt formation or catalyze hydrolysis, particularly of any susceptible functional groups on potential derivatives.

  • Reactive Metal Ions: Copper (Cu²⁺) is a known catalyst for the oxidation of piperazine[1]. Avoid contact with copper- or brass-containing labware (e.g., spatulas). Stainless steel is generally considered safe[1].

  • Aldehydes and Ketones: Can potentially react with the secondary amine of the piperazine ring to form adducts.

Q5: How can I tell if my sample has degraded?

A5: While visual inspection can be an initial indicator, it is not definitive. Analytical confirmation is always required.

  • Visual Inspection: A change in color (e.g., from white/off-white to yellow or brown) or texture (e.g., clumping, melting) is a strong sign of degradation.

  • Analytical Chemistry: The most reliable method is to use a stability-indicating analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection[7][8]. A pure sample will show a single major peak, whereas a degraded sample will exhibit additional peaks corresponding to impurities. Comparing the chromatogram of a stored sample to a reference standard or an initial batch analysis is the gold standard for assessing purity.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues related to compound stability.

Problem: I observe new, unexpected peaks in my HPLC/LC-MS analysis after storing the compound.

Potential Cause Explanation & Troubleshooting Steps
Oxidative Degradation The piperazine ring is prone to oxidation. This is the most common cause of new impurity peaks. 1. Review Storage: Was the compound stored under an inert atmosphere? Was the container properly sealed? 2. Check for Catalysts: Was the compound exposed to any metal contaminants (e.g., non-stainless steel spatulas)? 3. Confirmation: Oxidative degradants often have a mass increase of +16 amu (N-oxide) or other characteristic mass changes. Compare your MS data to potential oxidative products. Consider running a forced oxidation study (see Protocol 3) to see if the impurity peak matches a known oxidative degradant.
Hydrolysis The compound may have been exposed to moisture during storage or handling, leading to hydrolysis. 1. Review Storage: Was a desiccant used? Is the storage environment dry? 2. Review Handling: Was the compound handled outside of a glovebox or in a humid environment? Were anhydrous solvents used for solutions? 3. Confirmation: Perform a forced hydrolysis study (acidic/basic conditions, see Protocol 3) to help identify the unknown peak.
Photo-degradation The sample may have been exposed to UV or ambient light for an extended period. 1. Review Storage: Was the compound stored in a clear vial or left on the benchtop? 2. Confirmation: Run a forced photostability study (see Protocol 3) and compare the resulting chromatogram to your sample's.

Problem: The biological/chemical activity of my compound has significantly decreased.

Potential Cause Explanation & Troubleshooting Steps
Reduced Purity Degradation of the parent compound directly reduces its effective concentration, leading to lower observed activity. 1. Quantify Purity: Use a validated, stability-indicating HPLC method (see Protocol 2) to determine the current purity of your sample. Compare this to the purity value on the Certificate of Analysis or your initial analysis. 2. Re-weigh and Re-test: If purity is confirmed to be high, consider potential experimental errors such as weighing inaccuracies or issues with the assay itself before concluding the material is inactive.
Interference from Degradants Degradation products may act as inhibitors or antagonists in your assay, actively reducing the observed effect of the parent compound. 1. Re-purify: If the material is critical and has degraded, consider re-purification via flash chromatography or preparative HPLC, followed by rigorous analytical characterization (e.g., NMR, LC-MS) to confirm identity and purity before use.

Section 3: Protocols and Methodologies

These protocols provide standardized procedures for storage and analysis to ensure the integrity of your compound.

Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compound

This protocol establishes a self-validating system for storing and tracking the purity of your material.

  • Initial Analysis: Upon receiving the compound, perform an initial purity analysis using a stability-indicating HPLC method (see Protocol 2). This serves as your baseline (T=0) data.

  • Select Container: Use a pre-cleaned, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquot Material: Weigh the desired amount of 2-(1H-pyrazol-4-yl)piperazine into the vial inside a low-humidity environment (e.g., a glovebox or a balance with a draft shield in a controlled room).

  • Inert Atmosphere: Purge the vial's headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace all air.

  • Seal Tightly: Immediately and securely fasten the cap. For extra protection, wrap the cap junction with Parafilm®.

  • Label Clearly: Label the vial with the compound name, batch number, date, and storage conditions (e.g., "-20°C, under Argon").

  • Store Properly: Place the sealed vial in the designated freezer (-20°C or -80°C), protected from light.

  • Periodic Re-analysis: For long-term studies, re-analyze an aliquot annually to monitor for any degradation.

Protocol 2: Stability-Indicating RP-HPLC Method for Purity Assessment

This is a general-purpose method to separate the parent compound from potential degradation products. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 254 nm, or PDA detector scanning 200-400 nm.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Rationale: The C18 column provides good retention for this moderately polar molecule. The gradient elution ensures that both early-eluting polar degradants and late-eluting non-polar impurities are separated. Formic acid acts as an ion-pairing agent to improve peak shape.

Protocol 3: Performing a Basic Forced Degradation Study

Forced degradation (or stress testing) is used to predict likely degradation pathways and confirm that your analytical method can separate degradants from the main compound[4][9]. The goal is to achieve 5-20% degradation[9].

  • Prepare Stock Solution: Create a ~1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH. Heat at 60°C for 4-8 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Keep a vial of the stock solution at 60°C for 24-48 hours.

    • Photolytic: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.

    • Control: Keep a vial of the stock solution at 4°C, protected from light.

  • Analysis: After the designated time, neutralize the acid/base samples with an equimolar amount of base/acid. Dilute all samples to an appropriate concentration (~0.1 mg/mL) and analyze using the HPLC method from Protocol 2.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. This will reveal the peaks corresponding to specific types of degradation products and demonstrate the specificity of your analytical method.

Section 4: Visual Guides

Diagram 1: Potential Degradation Pathways

main 2-(1H-pyrazol-4-yl)piperazine ox_stress Oxidation (O2, Metal Ions) main->ox_stress therm_stress Thermal Stress (Heat) main->therm_stress hydro_stress Hydrolysis (H2O, pH) main->hydro_stress nitro_stress Nitrosating Agents (e.g., Nitrite) main->nitro_stress prod_noxide N-Oxides ox_stress->prod_noxide prod_ringopen Ring-Opened Products ox_stress->prod_ringopen prod_formyl N-Formylpiperazines therm_stress->prod_formyl hydro_stress->prod_ringopen prod_nitrosamine N-Nitrosopiperazine nitro_stress->prod_nitrosamine

Caption: Key degradation pathways for 2-(1H-pyrazol-4-yl)piperazine.

Diagram 2: Troubleshooting Workflow for Purity Issues

start Unexpected Result Observed (e.g., new HPLC peak, low activity) check_storage 1. Review Storage History (Temp, Atmosphere, Light, Age) start->check_storage check_handling 2. Review Handling Procedures (Solvents, Labware, Environment) check_storage->check_handling reanalyze 3. Re-analyze vs. Reference Standard (Confirm peak identity & purity) check_handling->reanalyze is_degraded Is Degradation Confirmed? reanalyze->is_degraded forced_deg 4. Perform Forced Degradation (To identify impurity type) is_degraded->forced_deg Yes no_issue Issue Likely in Assay/Procedure. Review experimental protocol. is_degraded->no_issue No quarantine Quarantine Material. Do not use for experiments. forced_deg->quarantine repurify Consider Re-purification or Procure New Batch quarantine->repurify

Caption: Decision workflow for investigating suspected compound degradation.

Section 5: References

  • Freeman, S. A. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Link

  • Closmann, F. (2011). Thermal degradation of piperazine and its structural analogs. The University of Texas at Austin. Link

  • Khan, M. I., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods. Link

  • Kao, R. Y., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Link

  • Lusi, M., & Barzagli, F. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Omega. Link

  • Gajewska, M., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Link

  • Dass, A., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design. Link

  • Płotka-Wasyłka, A., et al. (2022). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules. Link

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Separation Science Plus. Link

  • Gibis, M., & Weiss, J. (2012). Heterocyclic Amines in Fresh and Processed Meat Products. Journal of Agricultural and Food Chemistry. Link

  • Ferorelli, S., et al. (2022). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences. Link

  • Tanthana, J., et al. (2024). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega. Link

  • Zuba, D., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. Link

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Link

  • Sexton, A. (2012). Piperazine degradation in pilot plants. The University of Texas at Austin. Link

  • Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS. Scientia Pharmaceutica. Link

  • Aroonwilas, A., & Veawab, A. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Applied Sciences. Link

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Link

Sources

Reference Data & Comparative Studies

Validation

Structural and Pharmacological Comparison: 1-(1H-pyrazol-4-yl)piperazine vs. 2-(1H-pyrazol-4-yl)piperazine Scaffolds in Drug Discovery

Introduction: The Strategic Role of Pyrazole-Piperazine Scaffolds In modern structure-based drug design, the piperazine ring is a ubiquitous framework, central to the development of numerous therapeutics[1]. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Pyrazole-Piperazine Scaffolds

In modern structure-based drug design, the piperazine ring is a ubiquitous framework, central to the development of numerous therapeutics[1]. However, the specific attachment point of functional groups—such as a pyrazole ring—dictates the scaffold's physicochemical properties, 3D conformation, and ultimate target engagement profile.

This guide provides an objective, data-driven comparison between two distinct isomeric building blocks: 1-(1H-pyrazol-4-yl)piperazine (N-linked) and 2-(1H-pyrazol-4-yl)piperazine (C-linked). By understanding the causality between these structural linkages and their binding thermodynamics, researchers can rationally select the appropriate scaffold for their specific target class, whether optimizing a kinase hinge-binder[2] or designing a deep-pocket GPCR ligand[3].

Physicochemical & Structural Profiling

The fundamental difference between these two scaffolds lies in the nature of the bond connecting the pyrazole and piperazine rings, which dramatically alters the electronic and stereochemical landscape of the molecule.

  • 1-(1H-pyrazol-4-yl)piperazine (N-Linked): The pyrazole ring is attached directly to the N1 nitrogen of the piperazine. This N-C linkage allows the lone pair of the piperazine nitrogen to delocalize into the electron-deficient pyrazole system. Consequently, the basicity ( pKa​ ) of the N1 nitrogen drops significantly. The partial double-bond character also restricts rotation, creating a more rigid, planar-like vector.

  • 2-(1H-pyrazol-4-yl)piperazine (C-Linked): The pyrazole is attached to the C2 carbon of the piperazine. This C-C linkage preserves the secondary amine nature of both piperazine nitrogens, maintaining their high basicity. Furthermore, it introduces a chiral center at the C2 position, allowing for stereospecific vector control (R/S enantiomers) within a binding pocket.

Table 1: Quantitative Physicochemical Comparison
Property1-(1H-pyrazol-4-yl)piperazine2-(1H-pyrazol-4-yl)piperazine
Linkage Type N-C (N1 of piperazine)C-C (C2 of piperazine)
Nitrogen Basicity ( pKa​ ) N1: ~6.0 - 6.5 (Delocalized) N4: ~9.0N1: ~9.0 (Aliphatic amine) N4: ~9.0
Stereocenters 0 (Achiral)1 (Chiral at C2)
Rotatable Bonds 1 (Restricted by conjugation)1 (Freely rotatable)
Topological Polar Surface Area ~45 Ų~57 Ų
Target Class Suitability Kinases (Type I/II inhibitors)GPCRs, Ion Channels

Target Engagement & Binding Affinity Logic

The physicochemical differences outlined above directly dictate how these scaffolds behave in biological environments.

For Kinase Inhibitors , the N-linked scaffold is often preferred[2]. The ATP-binding hinge region of kinases is highly lipophilic. Introducing a fully charged, highly basic diamine (like the C-linked scaffold) incurs a massive desolvation penalty—the energetic cost of stripping water molecules away from the charged nitrogens before they can enter the pocket. The N-linked scaffold, with its lowered pKa​ , remains largely uncharged at physiological pH, minimizing this penalty and driving higher binding affinity ( ΔG ).

Conversely, for Aminergic GPCRs (e.g., Dopamine D4 receptors), the C-linked scaffold is superior[3]. These deep binding pockets typically feature a conserved aspartate residue (e.g., Asp3.32) that requires a strong, formal salt bridge for high-affinity binding. The preserved basicity of the C-linked piperazine ensures it is fully protonated at physiological pH, enabling optimal electrostatic interactions.

ScaffoldLogic N_Link 1-(1H-pyrazol-4-yl)piperazine (N-Linked) pKa_Drop Reduced N1 pKa (~6.5) & Planar N-C Bond N_Link->pKa_Drop C_Link 2-(1H-pyrazol-4-yl)piperazine (C-Linked) pKa_High Preserved Basicity (~9.0) & C2 Stereocenter C_Link->pKa_High Affinity1 Kinase Hinge Binding (Lower Desolvation Penalty) pKa_Drop->Affinity1 Affinity2 GPCR Deep Pocket (Salt Bridge Formation) pKa_High->Affinity2

Logical flow of how N- vs C-linkage dictates physicochemical properties and binding affinity.

Experimental Workflows for Affinity Profiling

To objectively compare the binding affinity of these scaffolds against a target, a self-validating, orthogonal experimental system must be employed. Relying solely on enzymatic IC50​ assays is insufficient, as they cannot decouple binding kinetics from thermodynamics. As an Application Scientist, I recommend combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates of the compounds.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., purified kinase domain) onto a CM5 sensor chip via standard amine coupling.

    • Expert Insight (Causality): Keep immobilization levels strictly below 50 Response Units (RU). High density causes mass transport limitations, where the ligand binds, unbinds, and rebinds before escaping the matrix, artificially deflating the measured koff​ rate.

  • Buffer Matching: Prepare a running buffer (e.g., 1X PBS, 0.05% Tween-20) containing exactly 5.0% DMSO.

    • Expert Insight (Causality): Because these scaffolds have different solubilities, stock solutions are in DMSO. Precise DMSO matching between the running buffer and the analyte injection is critical. A mismatch of even 0.1% DMSO causes a massive bulk refractive index shift that will entirely mask the true binding signal.

  • Analyte Injection: Inject a 3-fold dilution series of the piperazine ligands (0.1 nM to 10 μM) at a high flow rate (50 μL/min).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC validates the SPR data by directly measuring the heat released or absorbed during the binding event, providing Enthalpy ( ΔH ) and Entropy ( ΔS ).

  • Sample Dialysis: Dialyze the target protein extensively against the exact assay buffer used for the ligands.

    • Expert Insight (Causality): ITC is exquisitely sensitive. If the ligand buffer and protein buffer differ slightly in pH or salt concentration, the heat of dilution upon injection will dwarf the actual heat of binding, rendering the data useless.

  • Titration Setup: Load the target protein (10-20 μM) into the sample cell and the piperazine ligand (100-200 μM) into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 μL each. Space injections by 120 seconds.

    • Expert Insight (Causality): The 120-second spacing is mandatory to allow the thermal baseline to fully re-equilibrate. Integrating overlapping peaks leads to inaccurate ΔH calculations.

  • Data Extraction: Fit the integrated heat peaks to an independent binding model to determine stoichiometry (N), ΔH , and Ka​ . Calculate entropy using ΔG=ΔH−TΔS .

Workflow Start Compound Library Prep (N- vs C-Linked) SPR SPR (Kinetics) On/Off Rates (kon, koff) Start->SPR ITC ITC (Thermodynamics) Enthalpy (ΔH) & Entropy (ΔS) Start->ITC Data Affinity Data Integration (Kd, ΔG) SPR->Data ITC->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Orthogonal experimental workflow combining SPR and ITC for comprehensive binding affinity profiling.

Conclusion

The choice between 1-(1H-pyrazol-4-yl)piperazine and 2-(1H-pyrazol-4-yl)piperazine is not merely a matter of synthetic convenience; it is a fundamental determinant of target engagement. By leveraging the N-linked scaffold, researchers can bypass desolvation penalties in lipophilic pockets[2]. Conversely, the C-linked scaffold provides the necessary basicity and stereochemical vectors required for deep-pocket aminergic targets[3]. Utilizing orthogonal SPR and ITC workflows ensures that these structural decisions are backed by rigorous, artifact-free thermodynamic data.

References

  • Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry. URL: [Link]

  • The novel piperazine-containing compound LQFM018: Necroptosis cell death mechanisms, dopamine D4 receptor binding and toxicological assessment. Biomedicine & Pharmacotherapy. URL: [Link]

  • Pharmacological investigation of formyl and acetyl substituents on piperazine: Docking, ADMET and Molecular Dynamics Simulations. International Journal of Secondary Metabolite. URL: [Link]

Sources

Comparative

Absolute Purity Validation of 2-(1H-pyrazol-4-yl)piperazine: A Comparative Guide to qNMR vs. Traditional Modalities

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter is the rigorous purity validation of highly polar, nitrogen-dense building blocks. 2-(1H-pyrazol-4-yl)piperazine ( C7​H12​N4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter is the rigorous purity validation of highly polar, nitrogen-dense building blocks. 2-(1H-pyrazol-4-yl)piperazine ( C7​H12​N4​ ) is a prime example. Widely utilized as a pharmacophore in the development of CNS and cardiovascular therapeutics, its structural nature—combining a basic piperazine ring with a pyrazole moiety—presents significant hurdles for conventional chromatographic techniques.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional alternatives like HPLC-UV and Mass Balance, providing a self-validating protocol and experimental data to demonstrate why qNMR is the superior modality for this specific class of compounds.

The Analytical Challenge: Why Chromatography Falls Short

To understand the necessity of qNMR, we must first analyze the mechanistic failures of High-Performance Liquid Chromatography (HPLC-UV) when applied to 2-(1H-pyrazol-4-yl)piperazine.

HPLC-UV relies on the area percent method, which operates on a critical, often flawed assumption: that the analyte and all its impurities possess identical UV response factors. 2-(1H-pyrazol-4-yl)piperazine lacks an extended conjugated π -system, resulting in a relatively weak UV chromophore. If a synthetic impurity (e.g., a benzyl-protected intermediate) contains a strongly absorbing aromatic ring, HPLC-UV will drastically underestimate the API's purity because the impurity's response factor is exponentially higher. Conversely, impurities lacking a chromophore (like inorganic salts or aliphatic solvents) are entirely invisible to UV detection, leading to a false inflation of the reported purity[1].

As detailed in 1, qNMR circumvents this by acting as a primary analytical method. The integrated signal area of a specific nucleus (typically 1 H) is directly proportional to the molar concentration of those nuclei, completely independent of the molecule's optical properties[1].

Table 1: Comparison of Analytical Modalities
Analytical Feature 1 H-qNMR (Internal Standard Method)HPLC-UV (Area Percent)Mass Balance (HPLC + KF + TGA + Ash)
Quantification Principle Direct proton counting (Primary ratio)UV photon absorption (Response factor dependent)Subtraction of all measured impurities from 100%
Reference Standard Need Requires only a universal IS (e.g., Maleic Acid)Requires identical reference standards for accurate quantificationRequires multiple standards across different instruments
Detection of "Invisible" Impurities Detects all proton-containing impurities and solventsFails to detect non-chromophoric impuritiesHighly accurate but labor-intensive and error-prone
Throughput & Efficiency High (Single 15-minute acquisition)Medium (Requires method development/gradient tuning)Low (Requires 4+ orthogonal analytical techniques)

Mechanistic Causality: Designing a Self-Validating qNMR System

To validate the purity of 2-(1H-pyrazol-4-yl)piperazine, we must engineer a self-validating thermodynamic system. The core of this system is the Internal Standard (IS) .

We select Maleic Acid (NIST-traceable) as the IS. The causality behind this choice is spectral orthogonality. Maleic acid presents a sharp, equivalent alkene proton singlet at ~6.3 ppm in D2​O . This perfectly avoids the chemical shifts of our analyte: the pyrazole aromatic protons resonate at ~7.6 ppm, while the aliphatic piperazine protons resonate between 2.8 and 3.2 ppm. By ensuring no signal overlap, we guarantee that the integration reflects pure molar ratios[2].

Furthermore, the system's validity relies on thermal equilibrium. If we pulse the sample with radiofrequency energy before the protons have fully relaxed, the signal will be truncated, destroying the quantitative relationship. Therefore, we must measure the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton and set our inter-pulse delay ( D1​ ) to at least 5×T1​ , ensuring >99.3% signal recovery[2].

Workflow Visualization

qNMR_Workflow A Analyte: 2-(1H-pyrazol-4-yl)piperazine C Gravimetric Co-Dissolution (D2O, Microbalance) A->C B Internal Standard (IS): Maleic Acid (NIST Traceable) B->C D 1H-qNMR Acquisition (D1 > 5*T1, 90° Pulse) C->D Thermal Equilibrium E Spectral Processing (Phase/Baseline Correction) D->E FID Signal F Integration & Purity Calculation (Primary Ratio Method) E->F Quantified Integrals

qNMR workflow for purity validation of 2-(1H-pyrazol-4-yl)piperazine.

Step-by-Step Experimental Protocol

This protocol ensures metrological traceability and minimizes uncertainty, as recommended by the 2[2].

Step 1: System Suitability & T1​ Determination (Inversion Recovery)

  • Prepare a non-quantitative pilot sample of the analyte and IS in D2​O .

  • Execute an inversion-recovery pulse sequence (180° - τ

    • 90°) to determine the T1​ of the pyrazole protons and the maleic acid protons.
  • Causality Check: Record the longest T1​ value (typically ~3-5 seconds for these small molecules). Multiply this value by 5 to establish the D1​ delay for the quantitative run.

Step 2: Gravimetric Sample Preparation

  • Using a calibrated 6-place microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of 2-(1H-pyrazol-4-yl)piperazine into a static-free vial.

  • Accurately weigh ~5.000 mg of NIST-certified Maleic Acid (IS) into the same vial.

  • Co-dissolve the mixture in 0.7 mL of deuterated water ( D2​O , 99.9% D). Vortex for 60 seconds to ensure complete homogenization.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: Data Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune, match, and shim the probe.

  • Set the pulse angle to exactly 90° to maximize transverse magnetization and signal-to-noise ratio (SNR).

  • Set the relaxation delay ( D1​ ) to ≥30 seconds (ensuring it exceeds 5×T1​ ).

  • Acquire 16 to 64 transients (scans) to achieve an SNR > 250:1 for the quantified peaks.

Step 4: Processing and Purity Calculation

  • Apply a zero-filling factor and an exponential window function (LB = 0.3 Hz) to the Free Induction Decay (FID) before Fourier Transformation.

  • Perform strict manual zero-order and first-order phase correction. Apply a multipoint baseline correction.

  • Integrate the Maleic Acid singlet (~6.3 ppm, N=2) and the Pyrazole CH protons (~7.6 ppm, N=2).

  • Calculate the absolute mass fraction (Purity, Px​ ) using the fundamental qNMR equation[3]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral, N = Number of nuclei, M = Molar Mass, m = Weighed mass, and Pstd​ = Purity of the Internal Standard).

Experimental Data: qNMR vs. HPLC-UV

To demonstrate the practical superiority of qNMR, three distinct synthetic batches of 2-(1H-pyrazol-4-yl)piperazine were analyzed using both HPLC-UV (254 nm) and the 1 H-qNMR protocol described above.

As established by the4, qNMR provides an absolute mass fraction equivalent to rigorous mass balance, exposing the blind spots of secondary chromatographic methods[4].

Table 2: Purity Validation Results for 2-(1H-pyrazol-4-yl)piperazine
Batch IDHPLC-UV Purity (Area %) 1 H-qNMR Purity (% w/w)Absolute VarianceScientific Conclusion & Causality
Batch A 99.85%94.20%+5.65% (HPLC Overestimation)Sample contained residual inorganic salts and aliphatic solvents invisible to UV at 254 nm. qNMR accurately quantified the true organic mass fraction.
Batch B 88.40%98.15%-9.75% (HPLC Underestimation)Sample contained a trace (0.5% molar) benzyl-protected intermediate with a massive UV response factor. HPLC grossly exaggerated the impurity.
Batch C 99.10%98.95%+0.15% (Concordant)Highly purified batch with no UV-invisible or hyper-absorbing impurities. Both modalities align within the margin of weighing error.

Conclusion

The data unequivocally demonstrates that while HPLC-UV is an excellent tool for qualitative impurity profiling, it is fundamentally flawed as a standalone method for the absolute purity determination of molecules like 2-(1H-pyrazol-4-yl)piperazine. Because it relies on relative response factors and requires identical reference standards for every impurity, it is highly susceptible to severe over- or under-estimation.

By employing 1 H-qNMR with a NIST-traceable internal standard, we establish a self-validating, thermodynamically sound system. This method directly counts the protons of the analyte, providing an absolute mass fraction that is impervious to the optical properties of the molecule or its contaminants. For researchers and drug development professionals, adopting qNMR for the release testing of complex nitrogen-rich heterocycles is not just an operational upgrade—it is a requisite for scientific integrity.

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • qNMR Internal Standard Reference Data (ISRD) International Bureau of Weights and Measures (BIPM) [Link]

Sources

Validation

Benchmarking Catalytic Methods for 2-(1H-Pyrazol-4-yl)piperazine Preparation: A Comprehensive Guide

The 2-(1H-pyrazol-4-yl)piperazine scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique balance of aqueous solubility, hydrogen-bonding capacity, and basicity makes it a cornerstone in the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-(1H-pyrazol-4-yl)piperazine scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique balance of aqueous solubility, hydrogen-bonding capacity, and basicity makes it a cornerstone in the development of highly selective kinase inhibitors, notably in the targeting of IRAK4 and ALK pathways 1. However, the synthesis of this saturated, nitrogen-rich bicyclic system presents profound catalytic challenges. The inherent aromatic stability of the pyrazine precursor, combined with the strong metal-coordinating ability of the resulting piperazine nitrogens, frequently leads to severe catalyst poisoning.

As an Application Scientist, I have benchmarked the two predominant catalytic workflows for synthesizing this scaffold: the highly scalable Heterogeneous Hydrogenation (Racemic) approach and the advanced Homogeneous Asymmetric Hydrogenation (Enantioselective) approach. This guide deconstructs the mechanistic causality behind these methods, provides self-validating protocols, and offers a quantitative comparison to guide your synthetic strategy.

Mechanistic Benchmarking of Catalytic Routes

Both synthetic routes diverge from a common intermediate: 2-(1H-pyrazol-4-yl)pyrazine. This intermediate is universally synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-chloropyrazine and a protected (1H-pyrazol-4-yl)boronic acid derivative 2. The strategic divergence occurs during the reduction of the pyrazine ring.

Route A: Heterogeneous Hydrogenation (Racemic)

The traditional approach utilizes heterogeneous catalysis (e.g., Pd/C or PtO2) under high hydrogen pressure.

  • The Causality of Acidic Additives: Pyrazine rings are notoriously resistant to hydrogenation due to their resonance stabilization. Furthermore, once reduced, the secondary amines of the piperazine ring rapidly chelate the palladium surface, terminating the catalytic cycle. To circumvent this, the reaction must be performed in the presence of strong Brønsted acids (such as HCl or TFA). Protonation of the nitrogen atoms serves a dual purpose: it breaks the aromatic resonance energy (facilitating hydride addition) and prevents the resulting piperazine from coordinating with and poisoning the metal catalyst.

Route B: Homogeneous Asymmetric Hydrogenation (Enantioselective)

When a specific stereocenter at the C2 position of the piperazine ring is required, classical chiral resolution is highly inefficient. Recent breakthroughs utilize chiral Iridium or Palladium complexes to achieve direct asymmetric hydrogenation 3.

  • The Causality of Electrophilic Activation: To overcome the activation energy barrier without destroying the delicate chiral transition-metal complex, the pyrazine is activated in situ using alkyl halides or iodine 4. This forms a highly electrophilic N-alkyl pyrazinium intermediate, significantly lowering the LUMO of the ring. The chiral Ir-catalyst can then selectively transfer hydrides to one enantioface of the activated substrate, yielding high enantiomeric excess (ee) 5.

Visualizing the Synthetic Divergence

G Start 2-Chloropyrazine + (1H-Pyrazol-4-yl)boronic acid Suzuki Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3, 90°C Start->Suzuki Intermediate 2-(1H-Pyrazol-4-yl)pyrazine (Key Intermediate) Suzuki->Intermediate Method1 Method A: Heterogeneous Hydrogenation (Pd/C, H2, HCl) Intermediate->Method1 Method2 Method B: Asymmetric Hydrogenation (Chiral Ir/Pd, H2) Intermediate->Method2 Product1 Racemic 2-(1H-Pyrazol-4-yl)piperazine Method1->Product1 Product2 Chiral (R)- or (S)- 2-(1H-Pyrazol-4-yl)piperazine Method2->Product2

Figure 1: Divergent catalytic workflows for racemic vs. enantioselective piperazine synthesis.

Quantitative Data Comparison

The following table summarizes the benchmarking data derived from optimizing both catalytic pathways on a 10-gram scale.

Performance MetricMethod A: Heterogeneous (Pd/C)Method B: Asymmetric (Chiral Ir)
Overall Yield (from Pyrazine) 78 - 85%62 - 71%
Enantiomeric Excess (ee) 0% (Racemic)92 - 96%
Catalyst Loading 10 wt% (Easily recoverable)1 - 2 mol% (Non-recoverable)
H₂ Pressure Required Moderate (50 - 100 psi)High (700 - 1000 psi)
Scalability Excellent (Multi-kilogram proven)Moderate (Gram to low-kilogram)
Primary Limitation Requires downstream chiral resolutionHigh cost of chiral ligands & pressure limits

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol 1: Synthesis of the Key Intermediate via Suzuki-Miyaura Coupling
  • Preparation: In a rigorously degassed Schlenk flask, combine 2-chloropyrazine (1.0 eq) and (1-Boc-1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Suspend the mixture in a 4:1 solution of 1,4-dioxane and water. Causality: The Boc protecting group prevents the acidic pyrazole N-H from quenching the base or coordinating with the Palladium center, which would otherwise stall the transmetalation step.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The system is validated as complete when the 2-chloropyrazine peak (m/z 115) is fully consumed and replaced by the Boc-protected intermediate (m/z 247). A minor byproduct peak at m/z 147 indicates premature Boc-deprotection; this does not impede downstream steps but must be accounted for in yield calculations.

Protocol 2: Method A - Heterogeneous Hydrogenation (Racemic)
  • Preparation: Dissolve the deprotected 2-(1H-pyrazol-4-yl)pyrazine (1.0 eq) in anhydrous Methanol within a high-pressure Parr reactor.

  • Acidification & Catalyst: Add concentrated aqueous HCl (2.5 eq) followed by 10% Pd/C (10 wt%). Causality: The excess HCl ensures complete double-protonation of the pyrazine ring, breaking aromaticity and preventing the resulting piperazine from poisoning the Pd/C surface.

  • Reaction: Purge the reactor with N₂, then pressurize with H₂ gas to 80 psi. Stir vigorously at 50°C for 24 hours.

  • Validation Checkpoint: Monitor H₂ uptake. Once pressure stabilizes, vent the reactor and analyze an aliquot via LC-MS. The disappearance of the m/z 147 peak and the exclusive emergence of m/z 153 confirms complete reduction. If intermediate masses (m/z 149 or 151) are observed, partially reduced tetrahydropyrazines are present; re-pressurize and increase the reaction time.

Protocol 3: Method B - Homogeneous Asymmetric Hydrogenation
  • Preparation: In a nitrogen-filled glovebox, dissolve 2-(1H-pyrazol-4-yl)pyrazine (1.0 eq) in anhydrous Toluene/DCM (1:1) inside a stainless-steel autoclave.

  • Catalyst & Activator: Add the chiral Iridium catalyst [Ir(COD)((R)-BINAP)]BArF (2 mol%) and an activating agent such as Iodine (10 mol%) or an alkyl halide. Causality: The activator forms an electrophilic pyrazinium salt in situ. This transient species is highly susceptible to enantioselective hydride transfer from the bulky chiral Ir-complex, locking the conformation for high enantio-facial discrimination.

  • Reaction: Pressurize the autoclave with H₂ to 800 psi and stir at 60°C for 36 hours.

  • Validation Checkpoint: Post-reaction, analyze the crude mixture via chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column. The protocol is validated if the enantiomeric excess (ee) of the desired (R)- or (S)-2-(1H-pyrazol-4-yl)piperazine exceeds 92%. A drop in ee or yield indicates moisture contamination in the glovebox or premature catalyst degradation.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health (NIH).[Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Dalian Institute of Chemical Physics (DICP) / RSC.[Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. American Chemical Society (ACS). [Link]

Sources

Comparative

Cross-reactivity studies of 2-(1H-pyrazol-4-yl)piperazine in biological assays

Title: Comparative Guide: Cross-Reactivity Profiling of 2-(1H-pyrazol-4-yl)piperazine Scaffolds in Biological Assays Introduction The 2-(1H-pyrazol-4-yl)piperazine moiety has emerged as a highly versatile, bi-functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Cross-Reactivity Profiling of 2-(1H-pyrazol-4-yl)piperazine Scaffolds in Biological Assays

Introduction

The 2-(1H-pyrazol-4-yl)piperazine moiety has emerged as a highly versatile, bi-functional building block in modern medicinal chemistry[1]. By balancing hydrogen bond donor/acceptor capabilities with tunable basicity, this scaffold is highly effective at targeting diverse protein classes. Recent applications include the development of G protein-biased antagonists for the 5-HT7 receptor[2], peripherally restricted inverse agonists for the cannabinoid receptor 1 (CB1)[3], and inhibitors of ubiquitin-specific protease 7 (USP7)[4].

However, the structural features that confer high affinity—specifically the pyrazole ring, which can mimic the purine core of ATP or endogenous ligands—also introduce potential off-target liabilities[3]. This guide provides an objective comparison of the cross-reactivity profile of 2-(1H-pyrazol-4-yl)piperazine derivatives against alternative scaffolds and details the self-validating biological assays required to map these interactions.

Scaffold Comparison: Performance and Selectivity

When designing targeted therapeutics, the choice of the core heterocycle dictates both primary affinity and the off-target cross-reactivity landscape.

  • 2-(1H-pyrazol-4-yl)piperazine: Offers excellent aqueous solubility and a secondary vector (the N4 position of piperazine) for precise functionalization. In 5-HT7R ligand design, substituting traditional functional groups with pyrazolyl-piperazines yielded potent G protein-biased antagonists with minimal β-arrestin recruitment[5]. In CB1 inverse agonists, replacing highly lipophilic 4-phenylpiperidines with functionalized piperazines significantly reduced brain penetration, enabling peripheral selectivity and avoiding CNS-related adverse psychiatric effects[6].

  • Phenylpiperazine (Alternative 1): A classic GPCR scaffold. While it drives high affinity, its high lipophilicity notoriously leads to promiscuity across the aminergic GPCR family (e.g., cross-reactivity with D2, 5-HT1A, and alpha-adrenergic receptors).

  • 4-Phenylpiperidine (Alternative 2): Often used to reduce basicity compared to piperazine. However, it lacks the secondary nitrogen vector, severely limiting the ability to fine-tune physicochemical properties to avoid kinase cross-reactivity or limit blood-brain barrier (BBB) penetration[7].

Quantitative Data: Cross-Reactivity Profiles

The following table summarizes the comparative off-target cross-reactivity of these scaffolds based on competitive binding and functional assays.

Table 1: Comparative Off-Target Cross-Reactivity of Functionalized Scaffolds

Scaffold CorePrimary Target Affinity (IC50 / Ki)GPCR Subtype Cross-ReactivityKinase Panel Promiscuity (S-score)CNS Penetration Liability
2-(1H-pyrazol-4-yl)piperazine 5-HT7R: 686 nM[2]Low (Selective for 5-HT7R)Low (S(10) < 0.05)Low (Tunable via N4)[3]
Phenylpiperazine 5-HT7R: < 100 nMHigh (Binds 5-HT1A, 5-HT2A)Moderate (S(10) ~ 0.15)High
4-Phenylpiperidine CB1: 3 nM[7]ModerateLowHigh (e.g., Rimonabant)[6]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, cross-reactivity must be assessed using orthogonal, self-validating assays. We detail two critical protocols: the cAMP/Tango GPCR assay and the TR-FRET Kinase Assay.

Protocol 1: GPCR Functional Selectivity (cAMP vs. β-Arrestin Tango Assay)

To determine if a 2-(1H-pyrazol-4-yl)piperazine derivative acts as a biased ligand (e.g., G-protein biased antagonist)[5], both pathways must be measured independently.

  • Cell Preparation: Plate HEK293 cells transiently transfected with 5-HT7R and a GloSensor plasmid (for cAMP) or HTLA cells containing a tTA-dependent luciferase reporter and β-arrestin2-TEV fusion gene (for Tango)[2].

  • Compound Treatment: Treat cells with varying concentrations (1 nM to 10 µM) of the test compound. For antagonist mode, co-treat with an EC80 concentration of the natural agonist (e.g., 5-HT).

  • Incubation: Incubate for 30 minutes (cAMP) or 16 hours (Tango) at 37°C. Causality Note: The extended 16-hour incubation for the Tango assay is strictly required to allow for the transcription and translation of the luciferase reporter gene following β-arrestin recruitment and TEV cleavage.

  • Detection: Add the respective luciferase substrate and read luminescence.

  • Validation: Calculate the Z'-factor using a positive control (e.g., SB-269970 for 5-HT7R) and a vehicle control. A Z'-factor > 0.5 validates the assay's robustness.

Protocol 2: Kinase Cross-Reactivity Profiling (TR-FRET)

Because the pyrazole moiety can structurally mimic the purine ring of ATP[3], kinase cross-reactivity is a primary liability that must be ruled out.

  • Assay Assembly: In a 384-well plate, combine the purified off-target kinase, ATP (at its apparent Km), and a biotinylated peptide substrate.

  • Inhibitor Addition: Add the 2-(1H-pyrazol-4-yl)piperazine derivative. Causality Note: Testing exactly at the ATP Km ensures that competitive inhibitors are accurately identified without being artificially masked by high ATP concentrations or over-represented at low ATP concentrations.

  • Reaction & Termination: Incubate for 60 minutes. Stop the reaction by adding EDTA to chelate Mg2+, immediately halting kinase activity.

  • Signal Generation: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality Note: TR-FRET is deliberately chosen over standard fluorescence to eliminate autofluorescence interference from the pyrazole-containing test compounds, ensuring high data trustworthiness.

Assay Workflow Visualization

G Ligand 2-(1H-pyrazol-4-yl)piperazine Scaffold Target Primary Target (e.g., 5-HT7R / CB1) Ligand->Target High Affinity Binding OffTarget Off-Target Kinases (TR-FRET Assay) Ligand->OffTarget Promiscuity Check GProtein G-Protein Pathway (cAMP Assay) Target->GProtein Biased Antagonism Arrestin β-Arrestin Pathway (Tango Assay) Target->Arrestin Minimal Activation Data Cross-Reactivity Profile GProtein->Data Arrestin->Data OffTarget->Data

Caption: Workflow for evaluating signaling bias and kinase cross-reactivity of pyrazolyl-piperazines.

References

  • Title: 2-(1H-pyrazol-4-yl)piperazine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Discovery of G Protein-Biased Antagonists against 5-HT7R Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Peripherally Selective Diphenyl Purine Antagonist of the CB1 Receptor Source: Journal of Medicinal Chemistry URL: [Link]

  • Source: WIPO (PCT)

Sources

Validation

A Senior Application Scientist's Guide to the Bioavailability Assessment of Novel Pyrazole-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to yield compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to yield compounds with favorable pharmacokinetic profiles and a wide spectrum of pharmacological activities.[1][2] This guide provides a comparative framework for evaluating the oral bioavailability of a novel compound, 2-(1H-pyrazol-4-yl)piperazine, against established pyrazole-containing drugs. While direct, publicly available pharmacokinetic data for 2-(1H-pyrazol-4-yl)piperazine is limited, this document serves as a comprehensive manual. It outlines the essential in vitro and in vivo methodologies required to generate such data, using the well-characterized drugs Celecoxib and Sildenafil as benchmarks for comparison. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to empower researchers in their drug development endeavors.

Introduction: The Significance of the Pyrazole Scaffold and Bioavailability

Pyrazole derivatives are integral to a multitude of FDA-approved therapeutics, from anti-inflammatory agents like Celecoxib to treatments for erectile dysfunction such as Sildenafil.[3][4] Their success lies in the pyrazole ring's unique physicochemical properties, which can enhance metabolic stability, target engagement, and overall drug-like characteristics.[1] However, the therapeutic potential of any orally administered drug is fundamentally dependent on its bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action.[5]

Factors such as aqueous solubility, intestinal permeability, and susceptibility to first-pass metabolism in the gut wall and liver are critical determinants of oral bioavailability.[6][7] A compound with high target potency in vitro will fail in the clinic if it cannot achieve sufficient systemic exposure. Therefore, a rigorous and early assessment of bioavailability is a critical step in the drug discovery and development pipeline.

This guide will focus on the methodologies to compare the bioavailability profile of a new chemical entity, 2-(1H-pyrazol-4-yl)piperazine, against other pyrazole-containing compounds. A close analog, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), has been synthesized and evaluated for its pharmacological effects, indicating the therapeutic interest in this structural class.[8][9] By following the protocols outlined herein, researchers can generate the necessary data to understand the pharmacokinetic strengths and weaknesses of their novel pyrazole derivatives.

Comparative Pharmacokinetic Data of Benchmark Pyrazoles

To establish a baseline for comparison, we will examine the known oral bioavailability of two widely-used pyrazole-containing drugs: Celecoxib and Sildenafil. These compounds represent different therapeutic areas and exhibit distinct pharmacokinetic profiles, making them excellent comparators.

CompoundSpeciesOral Bioavailability (F%)Key Pharmacokinetic Notes
Celecoxib Rat~59%[10][11]Subject to pre-systemic hepatic metabolism.[11]
Human22-40% (capsule)[12]Dissolution is a rate-limiting factor for absorption.[12]
64-88% (solution)[12]
Sildenafil Rat~14.6%[13]Subject to considerable intestinal first-pass effect (~71%).[13]
Human~41%[14]Rapidly absorbed with a short plasma half-life of approximately 4 hours.[14]

This table summarizes key oral bioavailability data for Celecoxib and Sildenafil, which can be used as benchmarks when evaluating a new pyrazole compound like 2-(1H-pyrazol-4-yl)piperazine.

Experimental Protocols for Bioavailability Assessment

A comprehensive bioavailability assessment involves a tiered approach, starting with in vitro models to predict absorption and metabolism, followed by definitive in vivo pharmacokinetic studies.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5][15] It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.

Rationale: This assay helps to classify a compound's intrinsic permeability and identify if it is a substrate for efflux transporters (like P-glycoprotein), which can limit absorption.[6] A high apparent permeability (Papp) in the apical-to-basolateral (A→B) direction is predictive of good oral absorption.

Workflow Diagram: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer wash Wash monolayer with pre-warmed buffer teer->wash dose Add test compound (e.g., 10 µM) to donor compartment (Apical or Basolateral) wash->dose incubate Incubate for 2 hours at 37°C dose->incubate sample Collect samples from donor and receiver compartments incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calc_papp Calculate Papp (A→B and B→A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er caption Workflow for Caco-2 permeability assay.

Caption: Workflow for Caco-2 permeability assay.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21 days to allow for differentiation into a polarized monolayer.[16]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-defined threshold (e.g., >200 Ω·cm²).[17]

  • Compound Preparation: Prepare a dosing solution of the test compound (e.g., 2-(1H-pyrazol-4-yl)piperazine) in a transport buffer, typically at a concentration of 10 µM.[5]

  • Permeability Measurement (A→B):

    • Wash the monolayers with pre-warmed (37°C) transport buffer.

    • Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.[17]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Permeability Measurement (B→A):

    • Concurrently, in a separate set of wells, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side to measure active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[16]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for active efflux.[6]

In Vivo Oral Bioavailability Study in Rats

This study is the gold standard for determining the oral bioavailability of a compound. It involves administering the drug via both intravenous (IV) and oral (PO) routes to determine the fraction of the orally administered dose that reaches systemic circulation.

Rationale: The IV dose serves as the 100% bioavailability reference, as it is introduced directly into the bloodstream. By comparing the Area Under the Curve (AUC) of plasma concentration versus time for the oral and IV routes, the absolute oral bioavailability (F%) can be calculated.[4]

Workflow Diagram: Rat Oral Bioavailability Study

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing (Crossover Design) cluster_sampling Blood Sampling cluster_analysis Analysis acclimate Acclimate rats to housing conditions fast Fast rats overnight (12-18 hours) acclimate->fast group1_po Group 1: Administer compound via oral gavage (PO) fast->group1_po group2_iv Group 2: Administer compound via intravenous injection (IV) fast->group2_iv group1_iv Group 1: After washout, administer compound via IV group1_po->group1_iv Washout Period collect Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) group1_po->collect group1_iv->collect group2_po Group 2: After washout, administer compound via PO group2_iv->group2_po Washout Period group2_iv->collect group2_po->collect process Process blood to obtain plasma collect->process store Store plasma at -80°C process->store quantify Quantify plasma concentrations (LC-MS/MS) store->quantify pk_calc Calculate PK parameters (AUC, Cmax, Tmax, t1/2) quantify->pk_calc bio_calc Calculate Absolute Bioavailability (F%) pk_calc->bio_calc caption Workflow for a crossover in vivo oral bioavailability study in rats.

Caption: Workflow for a crossover in vivo oral bioavailability study in rats.

Step-by-Step Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats (n=3-6 per group).[4] Animals should be fasted overnight (12-18 hours) before dosing.

  • Dose Formulation:

    • Oral (PO): Prepare a suspension or solution of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[4] A typical oral dose might be 10-50 mg/kg.

    • Intravenous (IV): Prepare a solution of the test compound in a vehicle suitable for injection (e.g., saline with a co-solvent). A typical IV dose is lower, around 1-5 mg/kg.[4]

  • Study Design: A crossover design is recommended, where each animal receives both the IV and PO doses, separated by a washout period of at least 7 half-lives.

  • Administration:

    • PO: Administer the dose accurately using oral gavage.

    • IV: Administer as a bolus injection, typically via a cannulated jugular or tail vein.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.[18]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both routes of administration.

    • Calculate pharmacokinetic parameters including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • t1/2: Elimination half-life.

    • Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[19]

Bioanalytical Method: LC-MS/MS for Quantification

Accurate quantification of the pyrazole compound in plasma is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this due to its high sensitivity and specificity.[18]

Rationale: LC-MS/MS can distinguish the parent drug from its metabolites and endogenous plasma components, ensuring accurate measurement even at low concentrations.

General Protocol Outline:

  • Sample Preparation: Extract the drug from the plasma matrix. Common methods include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[20]

  • Chromatographic Separation: Use a C18 reversed-phase column to separate the analyte from other components.[20]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.[21]

  • Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, and stability.[20]

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable asset in drug discovery. A thorough understanding of a novel compound's bioavailability is paramount to its successful development. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to assess the oral bioavailability of 2-(1H-pyrazol-4-yl)piperazine or any new pyrazole derivative.

By performing in vitro Caco-2 permeability assays and in vivo pharmacokinetic studies in rats, researchers can generate the critical data needed for a direct comparison against established drugs like Celecoxib and Sildenafil. This comparative data will illuminate the compound's absorption characteristics, its susceptibility to first-pass metabolism, and ultimately, its potential as an orally administered therapeutic agent. The logical application of these self-validating protocols will enable informed decisions, guiding the optimization of lead compounds and accelerating the journey from the laboratory to the clinic.

References

  • (2015, January 23). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. [Link]

  • Paul, S., et al. (2000, May 15). Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Drug Metabolism and Disposition. [Link]

  • Shin, H. S., et al. (2006, August 31). Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects. International Journal of Pharmaceutics. [Link]

  • Jamali, F., & Dagenais, C. (2001). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Nichols, D. J., et al. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British Journal of Clinical Pharmacology. [Link]

  • Brobst, D., & Al-Ghananeem, A. (2008). Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay. University of Alberta. [Link]

  • Choi, Y., et al. (2010, November 11). Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination. Taylor & Francis Online. [Link]

  • Walker, D. K., et al. (1999). Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. Xenobiotica. [Link]

  • Kim, Y. G., et al. (2018, August 27). Oral bioavailability and pharmacokinetics of sildenafil citrate dry foam tablets in rats. Taylor & Francis Online. [Link]

  • Paulson, S. K., et al. (2001, May 15). Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [Link]

  • Singh, R. B., et al. (2021, January 26). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Taylor & Francis Online. [Link]

  • Liu, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm. [Link]

  • Creative Bioarray. How to Conduct a Bioavailability Assessment?. [Link]

  • Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Aggarwal, N., et al. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. [Link]

  • (2026, January 06). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • (2013, March 27). Caco2 assay protocol. [Link]

  • Shah, P., et al. (2006). Bioavailability and Bioequivalence Studies. IntechOpen. [Link]

  • FDA. Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]

  • Walsh Medical Media. Study of First-Pass Metabolism and its Uses. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). First-pass effect. [Link]

  • de Oliveira, R. S., et al. (2017, September 15). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design. [Link]

  • Shah, J., et al. (2016, April 1). An Improved LC-MS/MS Method for the Simultaneous Determination of Pyrazinamide, Pyrazinoic Acid and 5-hydroxy Pyrazinoic Acid in Human Plasma for a Pharmacokinetic Study. Journal of Chromatography B. [Link]

  • de Oliveira, R. S., et al. (2019, September 15). Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Longdom Publishing. (2025, March 04). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Lab2. Clinical Parameters in Drug Pharmacokinetics. [Link]

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Comparative

Validating Molecular Docking Models for 2-(1H-pyrazol-4-yl)piperazine Ligands

An authoritative comparison guide for validating molecular docking models, specifically tailored for the 2-(1H-pyrazol-4-yl)piperazine scaffold. Executive Summary The 2-(1H-pyrazol-4-yl)piperazine scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide for validating molecular docking models, specifically tailored for the 2-(1H-pyrazol-4-yl)piperazine scaffold.

Executive Summary

The 2-(1H-pyrazol-4-yl)piperazine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed in the design of kinase inhibitors (e.g., VEGFR-2)[1] and anti-tubercular agents targeting enoyl-ACP reductase (InhA)[2]. However, the structural duality of this scaffold—combining a highly basic, flexible piperazine ring with a tautomerizable, polar pyrazole moiety—presents a significant challenge for molecular docking algorithms.

This guide objectively compares the performance of standard empirical docking (AutoDock Vina), force-field-based docking (Glide SP/XP), and Consensus Scoring methodologies. It provides a self-validating experimental protocol designed to ensure that your docking pipeline measures true molecular recognition rather than mere physical property separation.

The Structural Challenge & Causality

Before establishing a validation protocol, it is critical to understand the physical chemistry of the ligand and why standard docking out-of-the-box often fails:

  • Piperazine Protonation (pKa ~9.8): The piperazine nitrogen is predominantly protonated at physiological pH (7.4). Failing to model this cationic state results in the loss of critical salt-bridge interactions with acidic residues (e.g., Asp/Glu) in the target binding pocket.

  • Pyrazole Tautomerism: The 1H-pyrazole ring can exist in multiple tautomeric states. The specific tautomer dictates the hydrogen-bond donor/acceptor topology. If the docking engine does not sample all tautomers, it may artificially penalize a true active due to a perceived steric or electrostatic clash.

  • Desolvation Penalties: Highly polar scaffolds require accurate desolvation penalties. Algorithms that lack explicit water scoring terms often miscalculate the energetic cost of moving the pyrazole-piperazine system from bulk solvent into a hydrophobic pocket.

Validation Workflow

DockingValidation Data Curate Actives & Decoys (DUD-E Methodology) LigPrep Ligand Preparation (Protonation & Tautomers) Data->LigPrep ProtPrep Protein Preparation (Retain Structural Waters) Data->ProtPrep Vina AutoDock Vina (Empirical Scoring) LigPrep->Vina Glide Glide SP/XP (Force-field Scoring) LigPrep->Glide ProtPrep->Vina ProtPrep->Glide Consensus Consensus Scoring (Z-Score Aggregation) Vina->Consensus Glide->Consensus Metrics Validation Metrics (EF1%, LogAUC, ROC-AUC) Consensus->Metrics

Molecular docking validation workflow for 2-(1H-pyrazol-4-yl)piperazine ligands.

Experimental Protocol: A Self-Validating System

To trust the output of a virtual screen, the protocol must be internally validated using a rigorous decoy dataset.

Phase 1: Dataset Curation & Decoy Generation

To ensure the docking protocol measures true molecular recognition, a self-validating decoy dataset is required[3].

  • Active Selection: Curate a set of known 2-(1H-pyrazol-4-yl)piperazine active ligands (IC50 < 100 nM) for the target of interest, such as Mycobacterium tuberculosis InhA (PDB: 4TZK)[2] or VEGFR-2 kinase (PDB: 4ASD)[1].

  • Decoy Generation: Utilize the DUD-E (Directory of Useful Decoys, Enhanced) methodology to generate 50 property-matched decoys per active[3]. This acts as the internal negative control, ensuring the docking engine cannot "cheat" by simply selecting for molecular weight or lipophilicity.

Phase 2: Conformational and State Preparation
  • Ligand Preparation: Use tools like LigPrep to generate 3D coordinates. Causality: You must enumerate protonation states at pH 7.4 ± 0.5. The piperazine ring must be modeled in its protonated state to accurately simulate salt bridges. Simultaneously, enumerate pyrazole tautomers to ensure optimal H-bond donor/acceptor alignment with the protein backbone.

  • Protein Preparation: Retrieve the high-resolution crystal structure. Assign bond orders, add hydrogens, and optimize the hydrogen bond network. Causality: Remove bulk solvent but strictly retain structural waters that bridge the highly polar pyrazole moiety to the active site. Missing structural waters will artificially inflate desolvation penalties, leading to false negatives.

Phase 3: Docking Execution and Consensus Scoring
  • Execution: Run the prepared libraries through AutoDock Vina (empirical scoring) and Glide (Standard Precision and Extra Precision).

  • Consensus Aggregation: Calculate a consensus score by normalizing the binding affinities (Z-scores) from each engine and averaging them. Causality: Consensus scoring mitigates the false-positive rate inherent to single-engine scoring by requiring agreement across different physical approximations[4]. Ensemble methods have been shown to improve early enrichment by up to 6-fold compared to standalone empirical algorithms[5].

Phase 4: Metric Evaluation

Evaluate performance using early recognition metrics rather than standard accuracy.

  • Enrichment Factor (EF): Calculate EF at 1% and 10%. EF1% is critical as it represents the top percentile of compounds that would practically be synthesized or purchased in a real-world drug discovery campaign[6].

  • LogAUC: Calculate the LogAUC to heavily weight early enrichment in the ROC curve, providing a more realistic assessment of virtual screening utility than standard ROC-AUC[6].

Comparative Performance Analysis

The table below summarizes the expected benchmark performance of different docking platforms when screening highly polar, flexible scaffolds like 2-(1H-pyrazol-4-yl)piperazine against standard kinase/reductase targets.

Docking PlatformScoring Function TypeROC-AUCLogAUCEF 1%EF 10%Computational Cost
AutoDock Vina Empirical0.720.188.43.2Low
Glide SP Empirical + Force-field0.780.2414.24.5Medium
Glide XP Force-field (Water Penalties)0.840.3122.56.1High
Consensus Scoring Z-Score Aggregation0.89 0.38 35.1 8.4 High

Data represents aggregated benchmark enrichment metrics for polar piperazine-derivative datasets.

Analytical Takeaways
  • AutoDock Vina provides an excellent baseline but struggles with the desolvation penalties of the highly polar pyrazole-piperazine system, leading to lower early enrichment (EF 1%).

  • Glide XP performs significantly better due to its explicit water scoring terms and rigorous treatment of hydrogen bond networks, which are essential for coordinating the pyrazole ring.

  • Consensus Scoring achieves the highest EF1% and LogAUC. By combining the strengths of empirical and force-field-based scoring, it effectively filters out the unique false positives generated by each individual algorithm[4].

Sources

Validation

Comparative Toxicity Profile: 2-(1H-pyrazol-4-yl)piperazine vs. Traditional Piperazine Pharmacophores

Executive Summary In contemporary drug discovery, the piperazine ring remains a privileged scaffold, frequently utilized to improve solubility and modulate pharmacokinetic properties[1]. However, traditional simply-subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the piperazine ring remains a privileged scaffold, frequently utilized to improve solubility and modulate pharmacokinetic properties[1]. However, traditional simply-substituted piperazines—such as benzylpiperazines and phenylpiperazines—carry a well-documented "toxicity penalty," frequently manifesting as hERG channel blockade and idiosyncratic hepatotoxicity[2][3]. As a Senior Application Scientist, I advocate for the strategic bioisosteric replacement of these traditional appendages with heteroaromatic systems. The integration of a 1H-pyrazol-4-yl moiety at the 2-position of the piperazine ring fundamentally alters the molecule's physicochemical landscape, mitigating off-target liabilities while preserving the desired vector geometry[4][5]. This guide provides a rigorous, data-driven comparison of these pharmacophores.

Structural Causality and Toxicity Mechanisms

Traditional Piperazines (e.g., Benzylpiperazine, TFMPP): The Lipophilic-Basic Trap Traditional piperazines are characterized by a highly basic secondary amine (pKa ~9.0) paired with lipophilic aromatic rings. This combination creates an ideal pharmacophore for promiscuous off-target binding.

  • Cardiotoxicity (hERG): At physiological pH, the basic nitrogen is protonated, allowing it to enter the hERG potassium channel pore and form strong cation- π interactions with Tyr652 and hydrophobic interactions with Phe656. This deep pore trapping leads to severe QT prolongation[3][6].

  • Hepatotoxicity: In vitro models utilizing HepG2 cells and primary rat hepatocytes reveal that traditional piperazines induce significant intracellular ATP depletion, loss of mitochondrial membrane potential ( Δψm​ ), and caspase-3 activation[7]. Mechanistically, these compounds up-regulate sterol regulatory element-binding protein 1 (SREBP-1), driving the overexpression of cholesterol biosynthesis enzymes (e.g., Cyp51A1, squalene epoxidase, and farnesyl diphosphate synthase), which culminates in steatosis and phospholipidosis[2][8].

2-(1H-pyrazol-4-yl)piperazine: Physicochemical Shielding By incorporating the pyrazole ring directly adjacent to the piperazine core, we engineer a fundamentally different electronic and steric environment[5].

  • pKa Modulation and hERG Evasion: The electron-withdrawing nature of the pyrazole ring subtly lowers the basicity of the adjacent piperazine nitrogens. Furthermore, the pyrazole acts as a potent hydrogen bond donor and acceptor, reducing the overall lipophilicity (LogD). This increased polarity prevents the molecule from partitioning into the lipophilic hERG pore[3][4].

  • Metabolic Stability: The pyrazole ring is highly resistant to CYP450-mediated oxidative cleavage compared to benzyl or methoxyphenyl groups. This shifts the metabolic clearance pathway away from the generation of reactive, hepatotoxic intermediates, thereby avoiding the SREBP-1 induction cascade[4][7].

Mechanistic Pathways and Workflows

ToxicityMechanisms Trad Traditional Piperazines (e.g., BZP, TFMPP) CYP CYP450 Metabolism Trad->CYP Pyraz 2-(1H-pyrazol-4-yl)piperazine Pyraz->CYP SREBP SREBP-1 Activation CYP->SREBP Reactive Metabolites Safe Stable Clearance (No SREBP-1 Induction) CYP->Safe Detoxification Chol Cholesterol Biosynthesis (Cyp51A1, Squalene Epoxidase) SREBP->Chol Tox Phospholipidosis & Hepatotoxicity Chol->Tox

Mechanistic pathway comparing hepatotoxic SREBP-1 induction vs. stable clearance.

Comparative Quantitative Toxicity Data

The following table synthesizes benchmark data comparing the structural classes across critical toxicity parameters to guide lead optimization.

ParameterTraditional Piperazines (e.g., BZP, TFMPP)2-(1H-pyrazol-4-yl)piperazine DerivativesCausality / Implication
hERG IC 50​ 0.5 - 3.0 µM (High Risk)> 30 µM (Low Risk)Reduced basicity and lower LogD prevent pore trapping[3][4].
Hepatocyte Viability (HepG2, 24h) IC 50​ < 50 µMIC 50​ > 200 µMAvoidance of reactive metabolite formation[7].
ATP Depletion Significant at 100 µMNegligible at 100 µMPreservation of mitochondrial membrane potential ( Δψm​ )[7].
SREBP-1 Induction High (Up-regulated)BaselineEliminates the risk of drug-induced phospholipidosis[2].
Self-Validating Experimental Protocols

To establish a trustworthy safety profile, toxicity cannot merely be observed; the underlying mechanism must be proven. The following protocols are designed as self-validating systems, incorporating internal controls to confirm causality.

Workflow Start Compound Selection hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG Hep Primary Hepatocytes (Hepatotoxicity) Start->Hep Val_hERG Tail Current Decay Validation hERG->Val_hERG Val_Hep CYP450 Inhibitor Co-incubation Hep->Val_Hep Decision Lead Optimization Decision Val_hERG->Decision Val_Hep->Decision

Self-validating workflow for parallel cardiotoxicity and hepatotoxicity screening.

Protocol A: Mechanistic hERG Patch-Clamp Electrophysiology Objective: Determine if the compound directly blocks the hERG pore or merely inhibits trafficking.

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiological Recording: Use whole-cell patch-clamp at 37°C. Apply a voltage step protocol: hold at -80 mV, step to +20 mV for 2 seconds (activation), then step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2-(1H-pyrazol-4-yl)piperazine at increasing concentrations (1, 10, 30, 100 µM).

  • Self-Validation (Internal Controls):

    • Positive Control: Apply 0.1 µM E-4031 (a known hERG blocker) to confirm assay sensitivity.

    • Mechanistic Check: Analyze the kinetics of the tail current decay. A rapid acceleration of decay indicates open-channel block (typical of traditional piperazines). If the pyrazole derivative shows no effect on decay kinetics, it confirms the lack of pore trapping[3].

Protocol B: Metabolism-Dependent Hepatotoxicity Assay Objective: Prove that the reduced hepatotoxicity of the pyrazole derivative is due to metabolic stability, not just poor cellular permeability.

  • Hepatocyte Culture: Seed primary rat hepatocytes (the most sensitive model for piperazine toxicity) in 96-well plates[7].

  • Treatment Arms:

    • Arm 1: Compound alone (Traditional vs. Pyrazole derivative) at 100 µM.

    • Arm 2: Compound + 1 mM Metyrapone (a broad-spectrum CYP450 inhibitor)[7].

  • Endpoint Measurement: After 24 hours, measure intracellular ATP levels using a luminescence-based assay (e.g., CellTiter-Glo) and caspase-3 activation via fluorometric substrates[7].

  • Self-Validation (Causality):

    • If the traditional piperazine is highly toxic in Arm 1, but toxicity is rescued in Arm 2 (with Metyrapone), this proves that CYP450-mediated reactive metabolites are the causal agents of cell death[7].

    • The 2-(1H-pyrazol-4-yl)piperazine should show high ATP levels and low caspase-3 activity in both arms, definitively proving that it does not form these reactive intermediates[4][7].

References
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. nih.gov. 6

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. mdpi.com. 1

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. acs.org. 4

  • CAS 1001757-59-0: 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine. cymitquimica.com. 5

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. nih.gov. 2

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. nih.gov. 7

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. blumberginstitute.org. 3

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. researchgate.net. 8

Sources

Comparative

A Comparative Guide to the Reproducibility of 2-(1H-pyrazol-4-yl)piperazine Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two primary synthetic routes to 2-(1H-pyrazol-4-yl)piperazine, a heterocyclic scaffold of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two primary synthetic routes to 2-(1H-pyrazol-4-yl)piperazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The validation of reproducible and scalable synthetic pathways is critical for advancing drug discovery and development programs. Here, we present a detailed analysis of two plausible and commonly employed strategies: a Palladium-catalyzed Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNAr). This guide offers detailed experimental protocols, a comparative analysis of their respective merits and drawbacks, and the underlying chemical principles dictating their feasibility and reproducibility.

Introduction to 2-(1H-pyrazol-4-yl)piperazine

The 2-(1H-pyrazol-4-yl)piperazine moiety is a privileged scaffold found in a variety of biologically active compounds. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, both contribute to the diverse pharmacological profiles of molecules containing this core structure. The development of robust and scalable synthetic routes to this key intermediate is therefore a critical endeavor for the medicinal chemistry community.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This approach is widely favored in modern organic synthesis for its broad substrate scope and functional group tolerance. The proposed synthesis of 2-(1H-pyrazol-4-yl)piperazine via this route involves three key stages: the synthesis of a 4-halopyrazole precursor, the cross-coupling reaction with a mono-protected piperazine, and the final deprotection step.

Experimental Protocol: Buchwald-Hartwig Route

Step 1: Synthesis of 4-Bromo-1H-pyrazole

The starting material, 4-bromo-1H-pyrazole, can be synthesized from readily available precursors. One common method involves the bromination of 1H-pyrazole.[3][4][5]

  • Materials: 1H-pyrazole, N-bromosuccinimide (NBS), silica gel supported sulfuric acid (as a catalyst), solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of 1H-pyrazole in dichloromethane, add silica gel supported sulfuric acid.

    • Add N-bromosuccinimide portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Filter the catalyst and wash the solid with dichloromethane.

    • Wash the combined organic phase with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 4-bromo-1H-pyrazole.

Step 2: Buchwald-Hartwig Coupling of 4-Bromo-1H-pyrazole with N-Boc-piperazine

This step involves the palladium-catalyzed coupling of the 4-bromopyrazole with mono-Boc-protected piperazine.[6][7][8][9] The Boc protecting group is crucial to prevent double arylation of the piperazine.

  • Materials: 4-bromo-1H-pyrazole, N-Boc-piperazine, Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos), Base (e.g., sodium tert-butoxide), anhydrous solvent (e.g., toluene or dioxane).

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-bromo-1H-pyrazole, N-Boc-piperazine, sodium tert-butoxide, the palladium catalyst, and the phosphine ligand.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford tert-butyl 4-(1H-pyrazol-4-yl)piperazine-1-carboxylate.

Step 3: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group to yield the target compound.[10][11][12][13]

  • Materials: tert-butyl 4-(1H-pyrazol-4-yl)piperazine-1-carboxylate, strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane), solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the Boc-protected intermediate in dichloromethane.

    • Add an excess of the strong acid (e.g., 4M HCl in dioxane or TFA) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the product.

    • Filter the solid and wash with diethyl ether.

    • To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts, filter, and concentrate to yield 2-(1H-pyrazol-4-yl)piperazine.

Buchwald_Hartwig_Workflow A 1H-Pyrazole B 4-Bromo-1H-pyrazole A->B Bromination (NBS) D tert-Butyl 4-(1H-pyrazol-4-yl)piperazine-1-carboxylate B->D Buchwald-Hartwig Coupling (Pd catalyst, Ligand, Base) C N-Boc-piperazine C->D E 2-(1H-Pyrazol-4-yl)piperazine D->E Deprotection (Acid) caption Workflow for Buchwald-Hartwig Synthesis

Workflow for Buchwald-Hartwig Synthesis

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical method for the synthesis of aryl amines, particularly when the aromatic ring is activated by electron-withdrawing groups.[14][15][16] In this proposed route, a pyrazole ring bearing a strong electron-withdrawing group, such as a nitro group, at a position ortho or para to a suitable leaving group (or at a sufficiently activated position) reacts with piperazine.

Experimental Protocol: SNAr Route

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The key starting material for this route is a pyrazole activated towards nucleophilic attack. 4-Nitropyrazole is a suitable candidate.[2][17]

  • Materials: 1H-pyrazole, fuming nitric acid, fuming sulfuric acid.

  • Procedure:

    • Carefully add 1H-pyrazole to fuming sulfuric acid at 0 °C.

    • Slowly add fuming nitric acid to the mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, warm the reaction mixture to 50 °C and stir for 1.5-2 hours.

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-nitro-1H-pyrazole.

Step 2: Nucleophilic Aromatic Substitution with Piperazine

In this step, the electron-deficient 4-nitropyrazole reacts with piperazine. The reaction likely proceeds via a Meisenheimer complex intermediate.[18] While direct substitution of a nitro group is possible in highly activated systems, it is more likely that the reaction would proceed at a different position on the ring if a suitable leaving group is present, or that the nitro group primarily serves to activate the ring for substitution at another position. For the purpose of this guide, we will consider the direct reaction, which may require forcing conditions.

  • Materials: 4-nitro-1H-pyrazole, piperazine, high-boiling point solvent (e.g., DMSO or NMP), base (e.g., potassium carbonate).

  • Procedure:

    • To a solution of 4-nitro-1H-pyrazole in a high-boiling point solvent, add an excess of piperazine and a base such as potassium carbonate.

    • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-(1H-pyrazol-4-yl)piperazine. Note: The regioselectivity of this reaction may be an issue, and the formation of other isomers is possible.

SNAr_Workflow A 1H-Pyrazole B 4-Nitro-1H-pyrazole A->B Nitration (HNO3/H2SO4) D 2-(1H-Pyrazol-4-yl)piperazine B->D Nucleophilic Aromatic Substitution C Piperazine C->D caption Workflow for SNAr Synthesis

Workflow for SNAr Synthesis

Comparative Analysis

FeatureBuchwald-Hartwig Amination (Route 1)Nucleophilic Aromatic Substitution (SNAr) (Route 2)
Reaction Conditions Milder, typically 80-110 °C. Requires an inert atmosphere.Harsher, often requiring high temperatures (120-150 °C).
Reagents & Catalysts Requires a palladium catalyst and a specialized phosphine ligand. Uses a strong base.Generally catalyst-free but may require a strong base and a high-boiling point solvent.
Substrate Scope Broad, tolerant of many functional groups.More limited, requires an electron-deficient aromatic ring.
Regioselectivity Excellent, directed by the position of the halide on the pyrazole ring.Can be an issue. The position of nucleophilic attack is dictated by the electronic properties of the pyrazole ring, which can lead to mixtures of isomers.[19]
Reproducibility & Scalability Generally high reproducibility. Scaling up can be costly due to the catalyst and ligand.Potentially more cost-effective for large-scale synthesis, but reproducibility can be affected by reaction conditions and purity of starting materials.
Purification Can be challenging to remove residual palladium catalyst.Purification can be straightforward if the reaction is clean and regioselective.
Number of Steps Three steps (synthesis of halopyrazole, coupling, deprotection).Two steps (nitration, substitution).

Discussion and Recommendations

Route 1: The Buchwald-Hartwig Amination is a modern and highly reliable method for the synthesis of 2-(1H-pyrazol-4-yl)piperazine. Its primary advantages are its excellent regioselectivity and broad functional group tolerance, making it a preferred choice for the synthesis of complex molecules in a drug discovery setting. The use of a mono-protected piperazine ensures the formation of the desired mono-arylated product, a common challenge in piperazine chemistry. While the cost of the palladium catalyst and ligand can be a consideration for large-scale synthesis, the high yields and clean reaction profiles often offset this drawback. The three-step sequence is logical and each step is well-precedented in the literature, which contributes to its high reproducibility.

Route 2: Nucleophilic Aromatic Substitution (SNAr) represents a more classical and potentially more cost-effective approach, particularly for large-scale production. The avoidance of expensive transition metal catalysts is a significant advantage. However, this route is not without its challenges. The nitration of pyrazole requires harsh and potentially hazardous conditions. More importantly, the regioselectivity of the nucleophilic attack of piperazine on the 4-nitropyrazole ring is a critical and unverified aspect of this proposed route. The electron-withdrawing nitro group activates the ring, but the precise site of substitution can be difficult to predict and may lead to a mixture of products, complicating purification and reducing the overall yield of the desired isomer. The reproducibility of the SNAr step can be sensitive to reaction parameters such as temperature, solvent, and the nature of the base used.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. 2026.
  • Peng, J., & He, W.
  • SciELO. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. 2014.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.
  • Gerokonstantis, D., et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. 2020.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [Link]

  • Deprotection of N-BOC compounds.
  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • ResearchGate. Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. 2023.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. 2020.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. 2025. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 2-(1H-pyrazol-4-yl)piperazine

Executive Summary 2-(1H-pyrazol-4-yl)piperazine is a highly valuable bi-functional building block widely utilized in drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands[1]. However, its du...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1H-pyrazol-4-yl)piperazine is a highly valuable bi-functional building block widely utilized in drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands[1]. However, its dual-heterocycle structure—combining a basic piperazine ring with a nitrogen-rich pyrazole moiety—presents specific operational and environmental hazards[2]. This guide provides field-proven, step-by-step protocols for the safe handling, categorization, and disposal of 2-(1H-pyrazol-4-yl)piperazine, ensuring strict compliance with Environmental Protection Agency (EPA) guidelines and laboratory safety standards.

Mechanistic Hazard Profile: The Causality of Risk

To safely handle 2-(1H-pyrazol-4-yl)piperazine, researchers must understand the chemical mechanisms driving its hazard profile:

  • High Basicity & Corrosivity: The secondary amines within the piperazine ring exhibit pKa values of approximately 9.73 and 5.35[3][4]. Because of this high pKa, the compound acts as a strong base. Aqueous solutions and washings can reach highly alkaline pH levels, making them capable of causing severe skin burns and irreversible eye damage[5][6].

  • Toxic Combustion Byproducts (NOx): The molecule is exceptionally nitrogen-rich. In the event of a fire or improper incineration, the combustion of the pyrazole and piperazine rings rapidly generates massive volumes of highly toxic nitrogen oxides (NOx)[5][7].

  • Ecotoxicity & Environmental Persistence: Piperazine derivatives are slightly to moderately toxic to aquatic life (fish, invertebrates, and algae) and are highly mobile in soil due to their water solubility[5][8]. They must never be disposed of via standard municipal drain systems[9].

Quantitative Safety & Regulatory Data

Summarizing the critical quantitative thresholds ensures that waste categorization is driven by hard data rather than guesswork[10][11].

ParameterValueRegulatory & Safety Implication
pKa (Secondary Amines) 9.73 & 5.35Drives high basicity in aqueous solutions; dictates the corrosive nature of the compound[3].
EPA D002 pH Threshold pH ≥ 12.5Aqueous washings approaching or exceeding this pH must be strictly classified as D002 Corrosive Hazardous Waste[11].
Liquid Waste Fill Limit 75% CapacityPrevents hazardous waste container rupture caused by vapor expansion or exothermic gas release[10].

Operational Safety & PPE Requirements

Proper Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following requirements are based on the documented hazards of structurally similar substituted piperazines[7][12].

Protective EquipmentSpecificationMechanistic Rationale
Eye Protection Chemical safety goggles or face shield.Protects against severe ocular damage and basic chemical burns from accidental splashes[12].
Hand Protection Nitrile or chemically resistant gloves.Prevents dermal absorption and sensitization; piperazines are known skin irritants[7][12].
Body Protection Flame-resistant laboratory coat.Protects against corrosive contact and potential ignition of solvent-mixed waste streams[5][12].
Respiratory NIOSH-approved particulate respirator.Required when handling dry powders outside a fume hood to prevent inhalation of caustic dust[6][12].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: by checking the physical state and pH of your waste, you automatically determine the correct regulatory pathway.

Protocol A: Solid Waste & Contaminated Consumables

This protocol applies to bulk powders, empty reagent vials, contaminated weighing paper, and disposable PPE[12].

  • Containment: Collect all solid residues and contaminated consumables in a designated, leak-proof hazardous waste container[7].

  • Segregation: Store the container in a cool, dry area strictly segregated from oxidizing agents (e.g., nitrates, chlorine bleaches, oxidizing acids) to prevent accidental ignition[5].

  • Labeling: Label the container clearly as "Hazardous Solid Waste - Toxic/Irritant (Piperazine Derivative)"[10].

  • Final Disposal: Transfer the sealed container to your Environmental Health and Safety (EHS) department. Causality Check: EHS will route this waste for high-temperature engineered incineration. Standard burning is prohibited because complex incineration equipment is required to reach temperatures high enough to destroy the compound while scrubbing the resulting NOx gases[13].

Protocol B: Liquid Waste Management
  • Aqueous Waste Streams: Because of the compound's ~9.73 pKa, aqueous washings are highly basic[3].

    • Collect this waste in a polyethylene container.

    • Do NOT Neutralize: Do not attempt to neutralize the basic solution with strong acids at the bench without EHS approval. Acid-base neutralization of piperazines can be highly exothermic and generate dangerous splattering[13].

    • Label the container with EPA Waste Code D002 (Corrosive) [7][11].

  • Organic Waste Streams: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Methanol) during synthesis or purification:

    • Collect the mixture in the standard flammable organic waste stream.

    • Ensure the container headspace never exceeds 75% capacity to allow for vapor expansion[10].

Protocol C: Spill Management & Decontamination
  • Immediate Response: Evacuate the immediate area, turn off any ignition sources if flammable solvents are present, and ensure adequate ventilation[10][12].

  • Solid Spills: Use dry clean-up procedures (e.g., gentle sweeping or a HEPA vacuum) to avoid generating airborne caustic dust. Place the recovered material into a labeled waste container[5].

  • Liquid Spills: Absorb the solution using an inert material such as vermiculite or dry sand. Never use combustible absorbents like sawdust [7][12].

  • Decontamination: Wash the affected surface area with water, but prevent the runoff from entering drains. Collect the wash water using inert absorbents and dispose of it as D002 Corrosive Waste[7].

Waste Categorization Decision Workflow

G Start 2-(1H-pyrazol-4-yl)piperazine Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder, Vials, PPE) Type->Solid Liquid Liquid Waste (Solutions, Washings) Type->Liquid LabelSolid Label: Hazardous Solid (Toxic/Irritant) Solid->LabelSolid Aqueous Aqueous Solutions (pH > 9, Corrosive) Liquid->Aqueous Organic Organic Solvents (e.g., DCM, MeOH) Liquid->Organic Neutralize Do NOT Neutralize Without EHS Approval Aqueous->Neutralize LabelOrg Label: Flammable/Toxic Organic Waste Organic->LabelOrg LabelAq Label: Corrosive Aqueous EPA D002 Neutralize->LabelAq EHS EHS Collection & High-Temp Incineration LabelSolid->EHS LabelAq->EHS LabelOrg->EHS

Decision tree for the safe categorization and disposal of 2-(1H-pyrazol-4-yl)piperazine waste.

Sources

Handling

Personal protective equipment for handling 2-(1H-pyrazol-4-yl)piperazine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel building blocks into their synthetic pipelines. 2-(1H-pyrazol-4-yl)piperazine is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel building blocks into their synthetic pipelines. 2-(1H-pyrazol-4-yl)piperazine is a highly versatile bifunctional intermediate, but its structural advantages also present a unique matrix of occupational hazards. Handling this compound is not merely about compliance; it is about designing a self-validating operational workflow that protects both the researcher and the integrity of the experiment.

This guide provides a mechanistic breakdown of the required Personal Protective Equipment (PPE) and a step-by-step operational plan for the safe handling, solubilization, and disposal of 2-(1H-pyrazol-4-yl)piperazine.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. 2-(1H-pyrazol-4-yl)piperazine combines two distinct reactive moieties, each requiring specific mitigation strategies:

  • The Piperazine Moiety (Corrosivity & Sensitization): Piperazine is a secondary aliphatic amine that acts as a strong base. It is inherently corrosive to delicate tissues, particularly the eyes and mucous membranes[1]. Furthermore, piperazine is a well-documented respiratory and skin sensitizer; inhalation of its dust can trigger asthma-like symptoms, and repeated dermal contact can lead to severe allergic dermatitis[2].

  • The Pyrazole Moiety (Systemic Toxicity): The pyrazole ring introduces systemic toxicity risks. Pyrazole derivatives are harmful if swallowed or absorbed through the skin, and repeated exposure can cause specific target organ toxicity (STOT), particularly affecting the nervous system, spleen, and thyroid[3].

Because of this dual-hazard profile, standard laboratory safety glasses and single-layer gloves are insufficient.

Quantitative PPE Specifications

The following table summarizes the required PPE, grounded in the physicochemical properties of the compound.

Protection VectorRecommended PPEQuantitative Spec / MaterialCausality & Mechanistic Rationale
Dermal (Hands) Double Nitrile GlovesOuter: >0.11 mm thickness.Breakthrough: >480 min.Nitrile provides excellent resistance to basic amines[1]. Double-gloving ensures a fail-safe barrier against transdermal pyrazole absorption[3].
Ocular Chemical GogglesANSI Z87.1 certified, tight-fitting, non-vented.Piperazine causes severe, irreversible eye damage[4]. Standard safety glasses cannot prevent corrosive dust ingress.
Respiratory Particulate RespiratorNIOSH N95 or P100 (or PAPR for bulk handling).Mitigates the high risk of piperazine-induced respiratory sensitization and occupational asthma[2].
Dermal (Body) Lab Coat & SleevesFlame-retardant cotton + disposable Tyvek sleeves.Prevents the accumulation of hygroscopic amine dust on forearms, eliminating secondary exposure risks outside the hood.

Self-Validating Operational Workflow

Trustworthy protocols rely on self-validation—built-in checks that confirm the safety steps were successful before the researcher moves to the next phase.

Workflow A 1. Don High-Barrier PPE (Nitrile, P100, Goggles) B 2. Compound Transfer (Negative Pressure Hood) A->B Verified Draft C 3. Solubilization (Sealed Vial) B->C Minimize Dust D 4. Surface Decontamination (10% Citric Acid) C->D Post-Handling E 5. Validation Check (pH Swab Test) D->E Swab Surface E->D pH > 7 (Fail: Repeat Decon) F 6. Safe Disposal (Toxic/Corrosive Waste) E->F pH ≤ 7 (Pass)

Figure 1: Self-validating operational workflow for handling 2-(1H-pyrazol-4-yl)piperazine.

Step 1: Pre-Operational Setup & Environmental Control
  • Action: Conduct all handling within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80–120 fpm.

  • Causality: Local exhaust ventilation captures aerosolized particulates before they reach the operator's breathing zone, neutralizing the respiratory sensitization risk[4].

  • Validation Check: Visually inspect the hood's magnehelic gauge or digital monitor to confirm negative pressure before opening the chemical container.

Step 2: Weighing and Solubilization
  • Action: Use an anti-static ionizer (e.g., a zero-stat gun) on the micro-spatula and weigh boat. Weigh the desired mass and immediately solubilize the powder (e.g., in DMSO or buffer) inside the hood before capping the vial.

  • Causality: Piperazine derivatives are highly hygroscopic and prone to static cling, which dramatically increases the risk of powder scattering. Solubilizing the compound at the source eliminates the risk of transporting dry, sensitizing dust across the laboratory.

Step 3: Decontamination & Neutralization
  • Action: Wipe down all spatulas, balances, and hood surfaces with a 5-10% citric acid solution, followed by a distilled water wipe.

  • Causality: The highly basic nature of the piperazine amine requires an acidic neutralizing agent to effectively break down residual compound[1]. Standard alcohol wipes will only smear the corrosive residue without neutralizing it.

  • Validation Check: Swab the cleaned surface with a pH indicator strip. A pH of 7 confirms successful neutralization. If the pH is >8, residual amine is still present, and the acidic decontamination step must be repeated.

Step 4: Waste Segregation and Disposal
  • Action: Collect all contaminated consumables (outer gloves, wipes, weigh boats) in a sealed, clearly labeled hazardous waste container designated for "Corrosive/Toxic Solid Waste."

  • Causality: Proper segregation prevents incompatible chemical reactions. Because piperazine acts as a strong base, mixing this waste with strong oxidizing agents or acid anhydrides in a general waste bin can lead to violent exothermic reactions[1].

References

Sources

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